molecular formula C57H91N9O14 B15598346 Sdz 90-215

Sdz 90-215

货号: B15598346
分子量: 1126.4 g/mol
InChI 键: WRIUTPDMSISMSW-RVQHATKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SDZ 90-215 is a cyclodepsipeptide constructed from Pip, MeVal, Val, MeAsp, MeIle, MeIle, Gly, MeVal, Tyr(Me) and D-Lac residues. It has a role as a fungal metabolite. It is a cyclodepsipeptide and a macrocycle.
isolated from the fungus Septoria;  structure in first source

属性

分子式

C57H91N9O14

分子量

1126.4 g/mol

IUPAC 名称

2-[(3R,6S,9S,15S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid

InChI

InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48?/m0/s1

InChI 键

WRIUTPDMSISMSW-RVQHATKUSA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Genesis of Sdz 90-215: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the origins of Sdz 90-215, a potent antifungal cyclopeptolide (B12752906). We will explore its discovery, the producing organism, and the biosynthetic machinery responsible for its creation, providing a comprehensive overview for researchers in natural product chemistry, mycology, and antifungal drug development.

Discovery and Corporate Origin

This compound is a natural product that emerged from the pharmaceutical research and development efforts of Sandoz, a Swiss pharmaceutical company which is now part of Novartis. The "Sdz" prefix in its name is a designation used by Sandoz for its investigational compounds. While the precise details of the initial screening program that led to its discovery are not extensively publicized, the seminal research on this compound was published in 1994 by a team of scientists at the Sandoz Forschungsinstitut in Vienna, Austria. This indicates that the initial isolation and characterization of this compound took place in the years leading up to this publication.

The discovery was part of a broader effort in the pharmaceutical industry to identify novel antifungal agents from natural sources to combat the rise of fungal infections, particularly in immunocompromised patients.

The Fungal Source: A Septoria Species

This compound is a secondary metabolite produced by a fungus belonging to the genus Septoria.[1][2][3] These fungi are widespread plant pathogens, known for causing leaf spot diseases on a variety of crops. The specific species of Septoria that produces this compound has not been disclosed in the primary scientific literature, a common practice in the pharmaceutical industry to protect proprietary biological resources.

The production of this compound by a Septoria species highlights the vast and often untapped reservoir of bioactive compounds present in the fungal kingdom, particularly from genera known for their pathogenic interactions with other organisms.

Biosynthesis: A Megasynthase at Work

The biosynthesis of this compound is a complex process orchestrated by a massive 1.2 MDa multienzyme polypeptide, known as this compound synthetase.[4][5] This enzyme belongs to the family of non-ribosomal peptide synthetases (NRPS), which are large, modular enzymes that synthesize a wide array of complex peptides without the use of ribosomes.

The this compound synthetase catalyzes the assembly of the cyclopeptolide from its constituent amino acid and hydroxy acid precursors. This process involves the activation of these precursors as adenylates at the expense of ATP, followed by their covalent attachment to the synthetase via thioester linkages. The modular nature of the NRPS then facilitates the sequential addition of each building block to the growing peptide chain.

A key feature of this compound's biosynthesis is the incorporation of both proteinogenic and non-proteinogenic amino acids, as well as a D-lactic acid residue, which are characteristic of NRPS products. The final step in the biosynthesis is a cyclization reaction, catalyzed by a terminal domain of the synthetase, which releases the mature cyclopeptolide.

The diagram below illustrates the general workflow for the non-ribosomal peptide synthesis of a cyclopeptolide like this compound.

NRPS_Workflow cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination A Amino/Hydroxy Acid Precursors A_Domain A-Domain (Adenylation) A->A_Domain ATP ATP ATP->A_Domain AMP_PPi AMP + PPi A_Domain->AMP_PPi T_Domain T-Domain (Thiolation) A_Domain->T_Domain Thioesterification C_Domain C-Domain (Condensation) T_Domain->C_Domain TE_Domain TE-Domain (Thioesterase) T_Domain->TE_Domain C_Domain->T_Domain Peptide Bond Formation Growing_Chain Growing Peptide Chain Growing_Chain->C_Domain Cyclopeptolide This compound (Cyclic Peptolide) TE_Domain->Cyclopeptolide Cyclization & Release

A generalized workflow for Non-Ribosomal Peptide Synthetase (NRPS) mediated synthesis.

Experimental Protocols

While the specific, detailed protocols for the initial fermentation and isolation of this compound by Sandoz are proprietary, the general methodology for isolating fungal secondary metabolites can be outlined. Furthermore, published studies on the biosynthesis of this compound provide insight into the experimental procedures used to characterize its enzymatic machinery.

General Fermentation and Isolation of Fungal Metabolites

The following is a generalized protocol for the cultivation of a filamentous fungus and the extraction of its secondary metabolites, which would be similar to the initial steps taken to isolate this compound.

1. Fungal Culture:

  • A pure culture of the Septoria species is grown on a suitable solid agar (B569324) medium to generate inoculum.

  • The inoculum is then transferred to a liquid fermentation medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of secondary metabolites.

2. Extraction:

  • After the fermentation period, the fungal biomass is separated from the culture broth by filtration or centrifugation.

  • The culture broth is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to partition the secondary metabolites into the organic phase.

  • The fungal biomass can also be extracted with a polar organic solvent (e.g., methanol, acetone) to recover any intracellularly stored compounds.

3. Purification:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then subjected to a series of chromatographic techniques to purify the target compound. These techniques may include:

    • Column chromatography over silica (B1680970) gel or other stationary phases.

    • High-performance liquid chromatography (HPLC), often using a reversed-phase column (e.g., C18).

    • Size-exclusion chromatography.

4. Structure Elucidation:

  • The structure of the purified compound is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments).

    • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Characterization of this compound Synthetase

The following protocol is based on the published research on the in vitro biosynthesis of this compound.[4][5]

1. Preparation of Cell-Free Extract:

  • Mycelia from a culture of the Septoria species are harvested and washed.

  • The mycelia are then disrupted by methods such as grinding in liquid nitrogen or using a French press to release the intracellular contents.

  • The resulting homogenate is centrifuged to remove cell debris, yielding a cell-free extract containing the this compound synthetase.

2. Partial Purification of the Synthetase:

  • The cell-free extract is subjected to a series of protein purification steps, which may include:

    • Polyethyleneimine precipitation to remove nucleic acids.

    • Ammonium sulfate (B86663) precipitation to fractionate proteins based on their solubility.

    • Gel filtration chromatography (e.g., using FPLC) to separate proteins based on their size.

3. In Vitro Biosynthesis Assay:

  • The partially purified enzyme fraction is incubated with the constituent amino acids and hydroxy acid of this compound, along with ATP, magnesium chloride, and S-adenosyl-L-methionine (as a methyl group donor).

  • The reaction mixture is incubated at an optimal temperature for a specific duration.

  • The reaction is then stopped, and the mixture is extracted with an organic solvent.

  • The extract is analyzed by HPLC to detect the presence of newly synthesized this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound and its biosynthesis.

ParameterValueReference
This compound
Molecular FormulaC₅₇H₉₁N₉O₁₄[6]
Molecular Weight1126.38 g/mol [7]
This compound Synthetase
Apparent Molecular Mass1.2 MDa[4][5]

Signaling Pathway and Mechanism of Action

While the origin of this compound lies in its fungal producer, its significance in drug development stems from its biological activity. Research has identified the target of this compound in yeast to be Vrg4, an essential GDP-mannose transporter in the Golgi apparatus.[1] By inhibiting Vrg4, this compound disrupts the glycosylation of proteins, a critical process for cell wall integrity and overall fungal viability.

The diagram below illustrates the proposed mechanism of action of this compound.

Sdz90215_MoA cluster_golgi Golgi Lumen Sdz90215 This compound Vrg4 Vrg4 (GDP-Mannose Transporter) Sdz90215->Vrg4 Inhibition GDP_Mannose_Golgi GDP-Mannose (Golgi Lumen) Vrg4->GDP_Mannose_Golgi Transport Golgi Golgi Apparatus GDP_Mannose_Cytosol GDP-Mannose (Cytosol) GDP_Mannose_Cytosol->Vrg4 Mannosyltransferases Mannosyltransferases GDP_Mannose_Golgi->Mannosyltransferases Glycoprotein Glycoprotein Mannosyltransferases->Glycoprotein Glycosylation Protein Protein Protein->Mannosyltransferases CellWall Impaired Cell Wall Integrity Glycoprotein->CellWall

The proposed mechanism of action of this compound, inhibiting Vrg4 in the Golgi.

References

Sdz 90-215: A Fungal Cyclodepsipeptide Targeting Golgi Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 90-215 is a potent antifungal cyclodepsipeptide produced by the fungal genus Septoria. This document provides a comprehensive technical overview of Sdz 9-215, including its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its production, purification, and characterization are provided, along with quantitative data on its antifungal efficacy. A key focus of this guide is the elucidation of its mechanism of action, which involves the inhibition of the Golgi-localized GDP-mannose transporter, Vrg4, a critical component of the protein and lipid glycosylation pathway in fungi. This unique target highlights this compound as a promising lead compound for the development of novel antifungal therapeutics. Furthermore, its potential as a chemosensitizer in multidrug-resistant cancer cells is explored.

Introduction

This compound is a non-ribosomally synthesized cyclodepsipeptide with significant biological activities.[1][2] Isolated from Septoria species, this complex natural product has demonstrated potent antifungal properties, particularly against pathogenic Candida species.[1][3] Its unique chemical structure and specific mode of action make it a molecule of interest for drug discovery and development. This guide aims to consolidate the current knowledge on this compound, providing researchers with the necessary technical details to further investigate its therapeutic potential.

Chemical and Physical Properties

This compound is a macrocyclic molecule with the chemical formula C57H91N9O14 and a molecular weight of 1126.4 g/mol .[4][5] It is a cyclodepsipeptide, meaning its structure contains both amide and ester bonds in the cyclic backbone.[4] The constituent residues of this compound include Pip, MeVal, Val, MeAsp, MeIle, MeIle, Gly, MeVal, Tyr(Me), and D-Lac.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC57H91N9O14[4][5]
Molecular Weight1126.4 g/mol [4]
ClassCyclodepsipeptide[4]
Producing OrganismSeptoria species[1][6]

Biosynthesis

This compound is synthesized by a large, multifunctional enzyme known as this compound synthetase, a non-ribosomal peptide synthetase (NRPS).[6][7] This multienzyme polypeptide has an apparent molecular mass of 1.2 MDa.[6][7] The in vitro biosynthesis of this compound requires the following substrates:

  • D-lactic acid

  • All constituent amino acids in their N-unmethylated form

  • ATP

  • Magnesium chloride

  • S-adenosyl-L-methionine[6][7]

Interestingly, the yield of this compound is higher when O-methyl-L-tyrosine is used as a substrate instead of L-tyrosine, indicating that the O-methylation of tyrosine is not catalyzed by the synthetase itself.[6][7]

G cluster_0 Substrate Activation and Loading cluster_1 Elongation and Cyclization Amino_Acids Constituent Amino Acids (N-unmethylated) Synthetase This compound Synthetase (1.2 MDa NRPS) Amino_Acids->Synthetase D_Lactic_Acid D-Lactic Acid D_Lactic_Acid->Synthetase ATP ATP ATP->Synthetase Activation Thioesterified_Intermediates Thioesterified Intermediates on Peptidyl Carrier Protein (PCP) domains Synthetase->Thioesterified_Intermediates Chain Elongation SAM S-adenosyl-L-methionine (Methyl Donor) SAM->Synthetase N-methylation Sdz_90_215 This compound Thioesterified_Intermediates->Sdz_90_215 Cyclization & Release

Biosynthesis of this compound by NRPS.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound exhibits potent antifungal activity against a range of pathogenic yeasts, most notably Candida albicans.[1][3] The primary molecular target of this compound in yeast is Vrg4, a Golgi-localized GDP-mannose transporter.[3][8]

Table 2: Antifungal Activity of this compound

Fungal SpeciesIC50 (µM)Reference
Candida albicans (CAI4)1.33[3]
Saccharomyces cerevisiae (BY4741)~9.31[3]
Candida glabrata (BG2)~9.31[3]

Vrg4 is essential for transporting GDP-mannose from the cytoplasm into the lumen of the Golgi apparatus.[5] This nucleotide sugar is a critical substrate for mannosyltransferases, which are responsible for the mannosylation of proteins (N-linked and O-linked glycosylation) and lipids (synthesis of sphingolipids).[5] By inhibiting Vrg4, this compound disrupts these essential glycosylation processes, leading to defects in the cell wall and membrane integrity, ultimately resulting in fungal cell death.[3][8]

G cluster_0 Cytoplasm cluster_1 Golgi Lumen GDP_Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP_Mannose_cyto->Vrg4 Transport GDP_Mannose_golgi GDP-Mannose Mannosyltransferases Mannosyltransferases GDP_Mannose_golgi->Mannosyltransferases Substrate Protein_Glycosylation Protein Glycosylation (N-linked & O-linked) Mannosyltransferases->Protein_Glycosylation Sphingolipid_Synthesis Sphingolipid Synthesis Mannosyltransferases->Sphingolipid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Protein_Glycosylation->Cell_Wall_Integrity Membrane_Function Membrane Function Sphingolipid_Synthesis->Membrane_Function Fungal_Cell_Death Fungal Cell Death Cell_Wall_Integrity->Fungal_Cell_Death Membrane_Function->Fungal_Cell_Death Vrg4->GDP_Mannose_golgi Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

Mechanism of action of this compound via Vrg4 inhibition.
Multidrug Resistance Reversal

Derivatives of this compound have been shown to act as chemosensitizers, reversing P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1] P-gp is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. The this compound derivatives likely act by competitively inhibiting the drug-binding site of P-gp, thus restoring the sensitivity of resistant cells to anticancer agents.[1]

Experimental Protocols

Production of this compound by Septoria species Fermentation

G Start Start Inoculation Inoculate Septoria species into seed culture medium Start->Inoculation Seed_Culture Incubate seed culture (e.g., 25°C, 150 rpm, 3-5 days) Inoculation->Seed_Culture Production_Culture_Inoculation Inoculate production culture medium with seed culture Seed_Culture->Production_Culture_Inoculation Production_Culture Incubate production culture (e.g., 25°C, 150 rpm, 10-14 days) Production_Culture_Inoculation->Production_Culture Harvest Harvest culture broth Production_Culture->Harvest Extraction Extract with ethyl acetate (B1210297) Harvest->Extraction Crude_Extract Obtain crude extract Extraction->Crude_Extract End End Crude_Extract->End

Workflow for this compound production.

Materials:

  • Septoria species strain

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (e.g., a complex medium containing glucose, yeast extract, and peptone)

  • Shake flasks or fermenter

  • Incubator shaker

  • Ethyl acetate

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of Septoria species mycelia into a flask containing sterile seed culture medium. Incubate at 25°C with shaking at 150 rpm for 3-5 days.

  • Production Culture: Inoculate the production culture medium with the seed culture (e.g., 10% v/v). Incubate at 25°C with shaking at 150 rpm for 10-14 days.

  • Extraction: After incubation, harvest the culture broth by filtration or centrifugation. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

G Start Start Crude_Extract Crude Extract Start->Crude_Extract Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., Hexane (B92381):Ethyl Acetate) Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Collect Fractions Silica_Gel_Chromatography->Fraction_Collection TLC_Analysis Analyze fractions by TLC Fraction_Collection->TLC_Analysis Pooling Pool fractions containing this compound TLC_Analysis->Pooling HPLC_Purification Reversed-Phase HPLC (e.g., C18 column, Acetonitrile (B52724):Water gradient) Pooling->HPLC_Purification Pure_Sdz_90_215 Pure this compound HPLC_Purification->Pure_Sdz_90_215 End End Pure_Sdz_90_215->End

Purification workflow for this compound.

Materials:

  • Crude extract of this compound

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile, water)

  • Thin-layer chromatography (TLC) plates

  • High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.

  • HPLC Purification: Pool the fractions containing this compound and concentrate them. Further purify the compound by reversed-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water.

  • Verification: Confirm the purity and identity of the isolated this compound by mass spectrometry and NMR spectroscopy.

In Vitro Biosynthesis Assay for this compound Synthetase

G Start Start Enzyme_Prep Prepare partially purified This compound synthetase Start->Enzyme_Prep Reaction_Mix Prepare reaction mixture: - Synthetase - D-lactic acid - Amino acids - ATP, MgCl2 - S-adenosyl-L-methionine Enzyme_Prep->Reaction_Mix Incubation Incubate at optimal temperature (e.g., 28°C) for several hours Reaction_Mix->Incubation Quench Stop reaction (e.g., add methanol) Incubation->Quench Extraction Extract with ethyl acetate Quench->Extraction Analysis Analyze extract by HPLC to quantify this compound Extraction->Analysis End End Analysis->End

Workflow for in vitro biosynthesis assay.

Materials:

  • Partially purified this compound synthetase

  • D-lactic acid

  • Constituent amino acids

  • ATP, MgCl2

  • S-adenosyl-L-methionine

  • Reaction buffer (e.g., Tris-HCl)

  • Methanol, Ethyl acetate

  • HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl2, S-adenosyl-L-methionine, D-lactic acid, and the constituent amino acids.

  • Enzyme Addition: Initiate the reaction by adding the partially purified this compound synthetase.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 28°C) for a defined period (e.g., 2-4 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of methanol. Extract the mixture with ethyl acetate.

  • Analysis: Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis to quantify the amount of this compound produced.

Antifungal Susceptibility Testing (Broth Microdilution)

G Start Start Drug_Dilution Prepare serial dilutions of this compound in a 96-well plate Start->Drug_Dilution Inoculum_Prep Prepare a standardized inoculum of the fungal strain Start->Inoculum_Prep Inoculation Inoculate the wells with the fungal suspension Drug_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate the plate (e.g., 35°C for 24-48 hours) Inoculation->Incubation Read_Results Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically Incubation->Read_Results IC50_Calculation Calculate IC50 from dose-response curve Read_Results->IC50_Calculation End End IC50_Calculation->End

Antifungal susceptibility testing workflow.

Materials:

  • This compound

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure (following CLSI M27 guidelines):

  • Drug Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well. This can be determined visually or by measuring the optical density at 600 nm. The IC50 is then calculated from the dose-response curve.

P-glycoprotein Mediated Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

G Start Start Cell_Culture Culture P-gp overexpressing cancer cells Start->Cell_Culture Loading Load cells with Rhodamine 123 (with and without this compound derivative) Cell_Culture->Loading Incubation_Loading Incubate for dye uptake Loading->Incubation_Loading Wash Wash cells to remove extracellular dye Incubation_Loading->Wash Efflux Incubate in dye-free medium to allow for efflux Wash->Efflux Measurement Measure intracellular fluorescence by flow cytometry or fluorometry Efflux->Measurement Analysis Compare fluorescence between treated and untreated cells Measurement->Analysis End End Analysis->End

P-gp mediated efflux assay workflow.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line

  • This compound derivative

  • Rhodamine 123

  • Cell culture medium

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Drug Treatment: Pre-incubate the cells with various concentrations of the this compound derivative for a defined period.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate to allow for dye accumulation.

  • Efflux: Wash the cells with cold PBS and then incubate them in fresh, dye-free medium to allow for efflux of Rhodamine 123.

  • Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence intensity in the cells treated with the this compound derivative indicates inhibition of P-gp-mediated efflux.

Conclusion

This compound represents a fascinating and promising natural product with significant therapeutic potential. Its potent antifungal activity, coupled with a well-defined and unique mechanism of action targeting Vrg4, makes it an excellent candidate for the development of new antifungal drugs to combat the growing threat of resistant fungal infections. Furthermore, the ability of its derivatives to reverse multidrug resistance in cancer cells opens up another avenue for its therapeutic application. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research into this remarkable fungal metabolite and accelerate its journey from the laboratory to the clinic.

References

An In-depth Technical Guide to the Mechanism of Action of Sdz 90-215 in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of Sdz 90-215 in yeast, with a focus on its core molecular target and the cellular consequences of its inhibitory activity. The information is compiled from key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Vrg4 and Disrupting Glycosylation

This compound is a cyclic peptide that exhibits potent antifungal activity against various yeast species.[1] Its primary mechanism of action involves the inhibition of Vrg4, an essential GDP-mannose transporter located in the Golgi apparatus of Saccharomyces cerevisiae and other yeasts.[1][2][3] Vrg4 plays a critical role in the transport of GDP-mannose from the cytoplasm into the Golgi lumen, a prerequisite for the mannosylation of proteins and lipids.[2][3][4][5]

By inhibiting Vrg4, this compound effectively blocks the supply of mannose for essential glycosylation processes within the Golgi. This disruption leads to defects in the synthesis of mannoproteins and sphingolipids, which are crucial components of the yeast cell wall and plasma membrane, respectively.[2][3] The impairment of cell wall integrity and membrane function ultimately results in growth inhibition and cell death.

The identification of Vrg4 as the direct target of this compound was substantiated through several lines of experimental evidence, including chemical-genetic screening, auxin-inducible depletion of Vrg4, and the characterization of this compound resistant mutants with alterations in the VRG4 gene.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antifungal activity of this compound and its interaction with the Vrg4 pathway.

Table 1: In Vitro Antifungal Activity of this compound

Yeast SpeciesStrainIC50 (µM)Reference
Saccharomyces cerevisiaeBY4741~9.31[1]
Candida albicansCAI41.33[1]
Candida glabrataBG2~9.31[1]

Table 2: Synergistic Interaction of this compound with Auxin in a Vrg4-AID Strain

StrainCombinationCombination Index (CI)InterpretationReference
Vrg4-AIDThis compound + Auxin0.36Synergism[1]
Lcb2-AID (Control)This compound + Auxin1.01Additivity[1]

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflows used to elucidate its mechanism of action.

Signaling Pathway of Vrg4 Inhibition by this compound

Vrg4_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP_Mannose GDP-Mannose Vrg4 Vrg4 (GDP-Mannose Transporter) GDP_Mannose->Vrg4 Transport Mannosylation Protein & Sphingolipid Mannosylation Vrg4->Mannosylation Enables Cell_Wall Cell Wall Integrity Mannosylation->Cell_Wall Plasma_Membrane Plasma Membrane Function Mannosylation->Plasma_Membrane Cell_Viability Cell Viability Cell_Wall->Cell_Viability Plasma_Membrane->Cell_Viability Sdz This compound Sdz->Vrg4 Inhibition

Caption: Inhibition of Vrg4 by this compound disrupts glycosylation and cell viability.

Experimental Workflow: Chemical-Genetic Screening

Chemical_Genetic_Screen cluster_workflow Chemical-Genetic Screen Workflow Yeast_Deletion_Collection Yeast Heterozygous Deletion Collection Sdz_Treatment Treatment with sub-lethal this compound Yeast_Deletion_Collection->Sdz_Treatment Growth_Assay High-Throughput Growth Assay Sdz_Treatment->Growth_Assay Data_Analysis Data Analysis: Identify Hypersensitive Mutants Growth_Assay->Data_Analysis Hit_Identification Hit Identification: vrg4Δ/+ is hypersensitive Data_Analysis->Hit_Identification

Caption: Workflow to identify yeast mutants hypersensitive to this compound.

Experimental Workflow: Auxin-Inducible Depletion

Auxin_Depletion cluster_workflow Auxin-Inducible Depletion Workflow Strain_Construction Construct Vrg4-AID Strain (Expressing OsTIR1) Auxin_Treatment Treat with Auxin Strain_Construction->Auxin_Treatment Vrg4_Depletion Rapid Depletion of Vrg4-AID Auxin_Treatment->Vrg4_Depletion Phenotypic_Analysis Phenotypic Analysis: Growth Inhibition Vrg4_Depletion->Phenotypic_Analysis Synergy_Test Checkerboard Assay with This compound and Auxin Vrg4_Depletion->Synergy_Test Result Synergistic effect confirms Vrg4 as target Synergy_Test->Result

Caption: Workflow for validating Vrg4 as the target of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Chemical-Genetic Screening in Yeast

This protocol is adapted from methodologies used in large-scale yeast chemical-genetic screens.[6][7][8]

Objective: To identify yeast gene deletions that confer hypersensitivity to this compound, thereby revealing the drug's potential cellular targets and pathways.

Materials:

  • Yeast heterozygous diploid deletion collection

  • This compound stock solution (in DMSO)

  • YPD agar (B569324) plates

  • 96-well or 384-well microplates

  • Robotic plate handler (e.g., Singer ROTOR)

  • Plate reader or high-resolution scanner

Methodology:

  • Determination of Inhibitory Concentration:

    • Grow the wild-type parental strain (BY4743) in YPD liquid medium to mid-log phase.

    • Prepare a series of YPD agar plates containing a range of this compound concentrations. A DMSO-only plate serves as the control.

    • Spot serial dilutions of the wild-type culture onto the plates.

    • Incubate at 30°C for 24-48 hours.

    • Determine the sub-lethal concentration of this compound that causes a slight but discernible growth defect (e.g., ~15-20% inhibition). This concentration will be used for the screen.

  • Screening the Deletion Collection:

    • Array the yeast heterozygous deletion collection onto fresh YPD agar plates using a robotic plate handler.

    • Prepare two sets of large-format YPD agar plates: one containing the predetermined sub-lethal concentration of this compound and another with DMSO as a control.

    • Replicate the arrayed deletion strains from the source plates to both the this compound and control plates.

    • Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition and Analysis:

    • Image the plates at regular intervals using a high-resolution scanner.

    • Quantify the colony size for each mutant on both the control and this compound plates using specialized software (e.g., ScreenMill).

    • Calculate a sensitivity score for each mutant by comparing its growth on the this compound plate to the control plate, normalized to the overall growth of all strains.

    • Identify strains with a significant negative sensitivity score, indicating hypersensitivity to this compound. The vrg4Δ/+ strain was identified as a top hit in such a screen.[1]

Auxin-Inducible Depletion (AID) of Vrg4

This protocol is based on established methods for the AID system in S. cerevisiae.[9][10][11][12][13]

Objective: To rapidly deplete the Vrg4 protein and assess the resulting phenotype and sensitivity to this compound, providing direct evidence of Vrg4's role.

Materials:

  • S. cerevisiae strain expressing OsTIR1 E3 ubiquitin ligase

  • Plasmid for C-terminal tagging with the AID degron

  • Primers for PCR-based gene tagging

  • Indole-3-acetic acid (IAA, auxin) stock solution

  • This compound stock solution

  • YPD medium (liquid and solid)

  • Western blotting reagents

Methodology:

  • Construction of the Vrg4-AID Strain:

    • Design PCR primers to amplify the AID-tagging cassette with homology arms flanking the 3' end of the VRG4 gene.

    • Perform PCR to generate the tagging cassette.

    • Transform the OsTIR1-expressing yeast strain with the purified PCR product.

    • Select for transformants on appropriate selection plates.

    • Verify the correct integration of the AID tag at the VRG4 locus by colony PCR and Sanger sequencing.

    • Confirm the expression of the Vrg4-AID fusion protein by Western blotting.

  • Depletion of Vrg4-AID:

    • Grow the Vrg4-AID strain in YPD liquid medium to early-log phase.

    • Add IAA to the culture to a final concentration of 100-500 µM. A control culture should receive the vehicle (e.g., ethanol).

    • Incubate the cultures at 30°C.

    • Take samples at various time points (e.g., 0, 15, 30, 60, 90 minutes) after IAA addition.

    • Monitor the depletion of the Vrg4-AID protein by Western blotting.

    • Assess the phenotypic consequences of Vrg4 depletion, such as growth arrest, by measuring optical density or plating for colony-forming units.

  • Synergy Testing with this compound (Checkerboard Assay):

    • This is detailed in the next protocol. The Vrg4-AID strain is treated with a combination of sub-lethal concentrations of auxin and this compound to assess for synergistic growth inhibition.

Checkerboard Assay for Antifungal Synergy

This protocol outlines a standard checkerboard microdilution assay to evaluate the interaction between two compounds.[14][15][16][17][18]

Objective: To determine if the combination of this compound and another agent (e.g., auxin in an AID strain) results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • Yeast strain of interest (e.g., Vrg4-AID)

  • This compound and second compound (e.g., auxin) stock solutions

  • 96-well microtiter plates

  • RPMI-1640 or YPD liquid medium

  • Spectrophotometer (plate reader)

Methodology:

  • Preparation of Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 2-11). Column 1 will have no this compound, and column 12 can be a sterility control.

    • Prepare serial dilutions of the second compound (e.g., auxin) along the y-axis (e.g., rows B-G). Row A will have no second compound, and row H can be a growth control.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation:

    • Grow the yeast strain to be tested in liquid medium to a standardized cell density (e.g., 0.5 McFarland standard).

    • Dilute the yeast suspension to the final desired inoculum concentration (e.g., 1-5 x 10^3 cells/mL).

    • Inoculate all wells (except the sterility control) with the yeast suspension.

  • Incubation and Growth Measurement:

    • Incubate the plate at 30°C for 24-48 hours.

    • Measure the optical density (OD) at 600 nm of each well using a microplate reader.

  • Data Analysis and Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone (from row A and column 1). The MIC is the lowest concentration that inhibits visible growth.

    • For each well showing growth inhibition with a combination of drugs, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI for each combination by summing the FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additivity

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

    • The synergistic interaction observed between this compound and auxin in the Vrg4-AID strain (FICI = 0.36) strongly supports Vrg4 as the target of this compound.[1]

References

Vrg4: The Molecular Target of the Antifungal Cyclopeptide Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The identification of specific molecular targets is a cornerstone of modern drug development, enabling the rational design of therapeutic agents and the elucidation of their mechanisms of action. This technical guide provides a comprehensive overview of the research identifying Vrg4 as the molecular target of the natural antifungal cyclopeptide, Sdz 90-215. Vrg4, an essential GDP-mannose transporter located in the Golgi apparatus of Saccharomyces cerevisiae, plays a critical role in cellular glycosylation pathways.[1][2][3][4][5] The inhibition of this transporter by this compound represents a promising avenue for the development of novel antifungal therapies. This document details the key experimental evidence, presents quantitative data in a structured format, outlines the methodologies of pivotal experiments, and provides visual representations of the associated biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the interaction between this compound and Vrg4.

Table 1: Synergistic Effects of this compound and Auxin in AID-tagged Strains

StrainCompoundCombination Index (CI)Interpretation
Vrg4-AIDThis compound + Auxin0.36Synergistic
Lcb2-AIDThis compound + Auxin1.01Additive/No Synergy

Data sourced from studies utilizing auxin-inducible degron (AID) technology to conditionally deplete essential proteins.[6] A Combination Index (CI) less than 1 indicates synergy.

Table 2: Relative IC50 of this compound in Strains Overexpressing Vrg4 Variants

PlasmidRelative IC50 to this compound
Empty Plasmid1.0
VRG4>10
vrg4-G123V~8.5
vrg4-L260S~7.0

IC50 values are relative to a wild-type strain transformed with an empty plasmid.[6] Overexpression of wild-type Vrg4 confers significant resistance to this compound, while resistance is also observed with specific mutant variants.

Key Experimental Protocols

This section provides detailed methodologies for the crucial experiments that established Vrg4 as the target of this compound.

Auxin-Inducible Depletion (AID) for Target Identification

The Auxin-Inducible Degron (AID) system allows for the rapid and specific degradation of a protein of interest.[6][7] This technique was instrumental in identifying Vrg4 as the likely target of this compound.

Methodology:

  • Strain Construction:

    • A strain of Saccharomyces cerevisiae is engineered to constitutively express the plant F-box protein OsTIR1.[7]

    • The endogenous copy of the target gene (e.g., VRG4) is tagged with an auxin-inducible degron (AID) sequence.[6] This is typically achieved through homologous recombination.

  • Auxin-Induced Protein Depletion:

    • The engineered yeast strain is cultured in standard growth medium.

    • To induce degradation of the AID-tagged protein, auxin (indole-3-acetic acid, IAA) is added to the culture medium.[7]

    • Upon auxin addition, OsTIR1, in complex with yeast Skp1 and Cullin, recognizes the AID tag and polyubiquitinates the target protein, leading to its rapid degradation by the proteasome.[6]

  • Synergy Assay with this compound:

    • A checkerboard assay is performed to assess the interaction between auxin and this compound in the VRG4-AID strain.

    • Serial dilutions of auxin and this compound are prepared in a microplate format.

    • The VRG4-AID strain is inoculated into each well.

    • Growth inhibition is measured after a defined incubation period.

    • The Fractional Inhibitory Concentration Index (FICI), also known as the Combination Index (CI), is calculated to determine if the interaction is synergistic, additive, or antagonistic.[6]

Isolation and Identification of this compound Resistant Mutants

The isolation of spontaneous or induced mutations that confer resistance to a compound is a classic method for identifying its molecular target.

Methodology:

  • Mutagenesis:

    • A haploid or diploid yeast strain, often lacking multidrug resistance transporters (e.g., yor1Δ) to reduce non-specific drug efflux, is treated with a mutagen (e.g., ethyl methanesulfonate) or subjected to UV irradiation to increase the frequency of mutations.[6]

  • Selection of Resistant Mutants:

    • The mutagenized cells are plated on a medium containing a concentration of this compound that is lethal to the parental strain.[6]

    • Colonies that grow on this selective medium are considered resistant mutants.

  • Identification of Resistance-Conferring Mutations:

    • Genomic DNA is isolated from the resistant mutants.

    • The candidate target gene (VRG4) is amplified by PCR and sequenced to identify any mutations.

    • Alternatively, whole-genome sequencing can be performed to identify all mutations in the resistant strains.

  • Validation of Resistance:

    • The identified mutations are re-introduced into the parental strain using site-directed mutagenesis to confirm that they are sufficient to confer resistance to this compound.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Vrg4_Function_and_Inhibition cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 Enters GMP_cyto GMP GDP-Mannose_golgi GDP-Mannose Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases GMP_golgi GMP GMP_golgi->Vrg4 Antiport Mannosylated_Products Mannosylated Products Mannosyltransferases->Mannosylated_Products Glycoproteins_Sphingolipids Glycoproteins & Sphingolipids Glycoproteins_Sphingolipids->Mannosyltransferases Vrg4->GMP_cyto Vrg4->GDP-Mannose_golgi Transport Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibits

Figure 1: The role of Vrg4 in Golgi mannosylation and its inhibition by this compound.

AID_Workflow cluster_strain Engineered Yeast Strain OsTIR1 Constitutive OsTIR1 Expression Ub_Proteasome Ubiquitination & Proteasomal Degradation OsTIR1->Ub_Proteasome activates Vrg4_AID Vrg4 tagged with AID Vrg4_AID->Ub_Proteasome targeted Auxin Add Auxin Auxin->OsTIR1 Vrg4_Depletion Vrg4 Depletion Ub_Proteasome->Vrg4_Depletion Growth_Inhibition Growth Inhibition Vrg4_Depletion->Growth_Inhibition Synergistic_Effect Synergistic Growth Inhibition Growth_Inhibition->Synergistic_Effect Sdz_90_215 Add this compound Sdz_90_215->Growth_Inhibition

Figure 2: Experimental workflow for the Auxin-Inducible Degron (AID) system.

Resistance_Mutation_Logic Yeast_Culture Yeast Culture (e.g., yor1Δ) Mutagenesis Mutagenesis (e.g., EMS/UV) Yeast_Culture->Mutagenesis Mutagenized_Population Mutagenized Population Mutagenesis->Mutagenized_Population Selection Plate on Medium with This compound Mutagenized_Population->Selection Resistant_Colonies Resistant Colonies Selection->Resistant_Colonies Sequencing Isolate gDNA and Sequence VRG4 Resistant_Colonies->Sequencing Mutation_Identified Mutation in Vrg4 Identified (e.g., G123V, L260S) Sequencing->Mutation_Identified

Figure 3: Logical workflow for the isolation and identification of resistant mutants.

Conclusion

References

Sdz 90-215: A Technical Guide to a Promising Antifungal Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdz 90-215, a natural cyclodepsipeptide, has emerged as a compelling lead compound in the quest for novel antifungal agents. Extensive research has identified its primary target as Vrg4, an essential GDP-mannose transporter located in the Golgi complex of fungi. By inhibiting Vrg4, this compound disrupts the crucial pathway of mannan (B1593421) biosynthesis, a key component of the fungal cell wall. This targeted mechanism of action, coupled with demonstrated in vitro efficacy against pathogenic yeasts and favorable synergistic interactions with existing antifungals, positions this compound as a molecule of significant interest for further drug development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, quantitative antifungal activity, and the experimental methodologies used in its characterization.

Introduction

The rising incidence of invasive fungal infections, compounded by the spread of antifungal resistance, underscores the urgent need for new therapeutic strategies. Natural products have historically been a rich source of novel bioactive compounds. This compound, a cyclodepsipeptide produced by Septoria species, has demonstrated potent antifungal activity against a range of pathogenic yeasts, including Candida albicans, Candida tropicalis, Candida guilliermondii, and Candida krusei[1]. This document serves as an in-depth technical resource, consolidating the available data on this compound to facilitate further research and development efforts.

Chemical and Physical Properties

This compound is a complex macrocyclic molecule with the molecular formula C57H91N9O14 and a molecular weight of 1126.4 g/mol [2][3]. Its structure is comprised of several amino acid and hydroxy acid residues, including Pip, MeVal, Val, MeAsp, MeIle, MeIle, Gly, MeVal, Tyr(Me), and D-Lac[2].

PropertyValueSource
Molecular FormulaC57H91N9O14[2][3]
Molecular Weight1126.38 g/mol [3]
PubChem CID86583345[2]
SynonymsCHEBI:83950, this compound, Sdz-90-215[2]

Mechanism of Action: Targeting Vrg4 and Mannan Biosynthesis

The primary molecular target of this compound has been identified as Vrg4, an essential GDP-mannose transporter in the Golgi apparatus of yeast[1][4]. Vrg4 plays a critical role in the biosynthesis of mannans, which are major components of the fungal cell wall, by translocating GDP-mannose from the cytoplasm into the Golgi lumen. This process is vital for the activity of mannosyltransferases, enzymes that are essential for protein glycosylation and cell wall integrity[4][5].

The inhibition of Vrg4 by this compound disrupts this crucial supply of GDP-mannose, thereby impeding mannan biosynthesis and compromising the structural integrity of the fungal cell wall[4][5]. This targeted mechanism provides a strong rationale for its antifungal activity.

Signaling Pathway and Cellular Process

cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 (GDP-Mannose Transporter) GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Vrg4->GDP-Mannose_golgi Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Substrate Mannan_Biosynthesis Mannan Biosynthesis Mannosyltransferases->Mannan_Biosynthesis Disrupted_Cell_Wall Disrupted Fungal Cell Wall Integrity Mannan_Biosynthesis->Disrupted_Cell_Wall Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition Screen Chemical Genomics Screen (Yeast Heterozygous Knockout Mutants) Hypersensitivity Hypersensitivity of vrg4Δ/+ and yor1Δ/+ mutants to this compound Screen->Hypersensitivity AID Auxin-Inducible Degron (AID) Tagging of VRG4 Hypersensitivity->AID Synergy Synergy between Auxin and this compound in VRG4-AID strain AID->Synergy Target_ID Target Identification: Vrg4 Synergy->Target_ID Overexpression Overexpression of Vrg4 Resistance_Overexpression Resistance to this compound Overexpression->Resistance_Overexpression Resistance_Overexpression->Target_ID Mutagenesis Amino Acid Substitutions in Vrg4 Resistance_Mutation Resistance to this compound Mutagenesis->Resistance_Mutation Resistance_Mutation->Target_ID

References

Sdz 90-215 in Functional Genomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the functional genomics research surrounding Sdz 90-215, a natural antifungal cyclopeptide. It details the methodologies used to identify its mechanism of action and presents the quantitative data supporting these findings. This document is intended to serve as a comprehensive resource for researchers in mycology, drug discovery, and functional genomics.

Introduction to this compound

This compound is a cyclic peptide produced by the fungus Septoria species with potent antifungal activity against several pathogenic yeasts, including Candida albicans, C. tropicalis, C. guilliermondii, and C. krusei.[1] It has also demonstrated efficacy in treating C. albicans infections in mouse models without apparent toxicity to the host.[1] Despite its promising antifungal properties, the precise molecular target and mechanism of action of this compound remained elusive for some time. Recent advances in functional genomics, particularly the application of auxin-inducible degron (AID) technology, have been instrumental in elucidating its mode of action.[1][2][3]

Elucidating the Mechanism of Action: Targeting Vrg4

Functional genomics studies have identified the essential GMP/GDP-mannose exchanger in the Golgi complex, Vrg4, as the primary target of this compound.[1][2] Vrg4 plays a crucial role in the glycosylation pathway by transporting GDP-mannose from the cytoplasm into the Golgi lumen, where it serves as a substrate for mannosyltransferases.[2][4] Inhibition of Vrg4 disrupts this essential process, leading to defects in the synthesis of mannan (B1593421) and other glycoconjugates, ultimately resulting in fungal cell death.[2][4]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound, highlighting its inhibitory effect on Vrg4 and the downstream consequences for the fungal cell.

Sdz_90_215_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Substrate Mannan_Synthesis Mannan Synthesis Mannosyltransferases->Mannan_Synthesis Cell_Wall_Integrity Defective Cell Wall Mannan_Synthesis->Cell_Wall_Integrity Vrg4->GDP-Mannose_golgi Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

This compound inhibits Vrg4, blocking GDP-mannose transport into the Golgi.

Functional Genomics Approach: Auxin-Inducible Depletion

A key technology enabling the identification of the this compound target was the auxin-inducible degron (AID) system.[1][5] This powerful functional genomics tool allows for the rapid and conditional depletion of a specific protein of interest.[1][6] The system relies on two components: a protein of interest tagged with the AID degron and the plant-specific F-box protein OsTIR1.[6] In the presence of the plant hormone auxin, OsTIR1 recognizes the AID tag and recruits the cellular ubiquitin ligase complex, leading to the ubiquitylation and subsequent proteasomal degradation of the target protein.[1]

By creating a library of yeast strains where essential proteins are tagged with an AID, researchers can systematically deplete each protein and screen for synergistic interactions with small molecules.[1] A synergistic interaction, where the combination of protein depletion and the small molecule is more effective at inhibiting growth than either treatment alone, suggests that the small molecule may target the depleted protein or a related pathway.[1]

Experimental Workflow for Target Identification

The following diagram outlines the experimental workflow used to identify Vrg4 as the target of this compound using the AID system.

AID_Workflow cluster_strain_construction Strain Construction cluster_screening Chemical Genomics Screen cluster_validation Target Validation AID_Tagging Tag Essential Proteins with AID OsTIR1_Expression Express OsTIR1 Yeast_Library AID-tagged Yeast Library OsTIR1_Expression->Yeast_Library Treatment Treat with Auxin + this compound Yeast_Library->Treatment Growth_Assay Monitor Yeast Growth Treatment->Growth_Assay Synergy_Analysis Identify Synergistic Hits (e.g., VRG4-AID strain) Growth_Assay->Synergy_Analysis Overexpression Vrg4 Overexpression Synergy_Analysis->Overexpression Resistance_Test Test for this compound Resistance Overexpression->Resistance_Test Target_Confirmed Vrg4 is the Target Resistance_Test->Target_Confirmed

Workflow for identifying the target of this compound using the AID system.

Quantitative Data Summary

The following tables summarize the key quantitative data from the functional genomics studies of this compound.

Table 1: Synergy between this compound and Auxin
Yeast StrainCombination Index (CI)Interpretation
Vrg4-AID0.36Synergy
Lcb2-AID1.01Additive
A Combination Index (CI) significantly less than 1 indicates synergy between the two compounds.[1]
Table 2: In Vitro Antifungal Activity of this compound
Fungal SpeciesIC50 (µg/mL)
Saccharomyces cerevisiae BY4741~1.5
Candida glabrata BG2~2.0
Candida albicans CAI4~0.5
IC50 values represent the concentration of this compound that inhibits fungal growth by 50%. Data are approximated from graphical representations in the source material.[1]
Table 3: Chemical Genomics Screen for this compound Hypersensitivity
Heterozygous Knockout MutantZ-scoreSensitivity Score
vrg4Δ/+> 3High
yor1Δ/+> 3High
Z-scores and sensitivity scores are metrics used to identify mutants that are significantly hypersensitive to a compound in a large-scale screen.[1]

Experimental Protocols

This section provides an overview of the key experimental protocols employed in the functional genomics research of this compound.

Construction of Auxin-Inducible Degron (AID) Strains
  • OsTIR1 Expression Cassette Integration: A plasmid containing the Oryza sativa TIR1 (OsTIR1) gene under the control of a constitutive yeast promoter is integrated into the yeast genome (e.g., at the LEU2 locus) via homologous recombination.[6]

  • AID Tagging of Target Protein: The gene encoding the protein of interest (e.g., VRG4) is C-terminally tagged with the AID sequence and a selectable marker (e.g., KanMX6) using a PCR-based strategy and homologous recombination.[6]

  • Strain Verification: Successful integration and tagging are confirmed by PCR and, if applicable, Western blotting to detect the tagged protein.

Checkerboard Assay for Synergy Analysis
  • Preparation of Drug Dilutions: A two-dimensional matrix of drug concentrations is prepared in a 96-well microtiter plate. One drug (e.g., this compound) is serially diluted along the rows, and the second drug (e.g., auxin) is serially diluted along the columns.

  • Yeast Inoculation: Log-phase yeast cultures are diluted to a standard optical density (OD) and inoculated into each well of the drug-containing plate.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 24-48 hours).

  • Growth Measurement: Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., based on the Loewe additivity model) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]

In-Gel Invertase Assay
  • Induction of Invertase Expression: Log-phase yeast cultures are washed and resuspended in a medium with low glucose (e.g., 0.05%) to induce the expression of secreted invertase, a heavily mannosylated protein.[1]

  • Treatment with this compound: The cultures are treated with varying concentrations of this compound and incubated for a set time (e.g., 3 hours).[1]

  • Protein Extraction and Electrophoresis: Cell lysates are prepared, and proteins are separated by native polyacrylamide gel electrophoresis (PAGE).

  • In-Gel Activity Staining: The gel is incubated with a sucrose (B13894) solution, which is hydrolyzed by active invertase into glucose and fructose. The reducing sugars are then detected by a colorimetric reaction (e.g., with triphenyltetrazolium (B181601) chloride), revealing bands of invertase activity. A reduction in the glycosylation state of invertase due to Vrg4 inhibition results in a faster migrating, more compact band.

Western Blotting
  • Protein Extraction: Yeast cells are lysed using a rapid alkaline lysis method.[1]

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then probed with a primary antibody specific to the protein of interest (or its tag, e.g., anti-HA or anti-TAP).[1] A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then used.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Implications for Drug Development

The identification of Vrg4 as the target of this compound has significant implications for the development of novel antifungal agents. Vrg4 is an essential protein in fungi and is conserved among pathogenic species. Its absence in humans makes it an attractive target for selective antifungal therapy. The detailed understanding of the this compound-Vrg4 interaction can guide the rational design and synthesis of new, more potent, and specific inhibitors. Furthermore, the functional genomics workflow described herein provides a powerful platform for the target identification and mechanism-of-action studies of other uncharacterized antifungal compounds. The synergy observed between this compound and other antifungals, such as micafungin, also opens up possibilities for combination therapies to enhance efficacy and combat drug resistance.[2][7]

References

Methodological & Application

Application Notes and Protocols for Antifungal Assays of Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz 90-215 is an experimental cyclic peptide with significant antifungal activity against a range of pathogenic yeasts. Its unique mechanism of action, targeting the biosynthesis of the fungal cell wall, makes it a compound of interest for further investigation and potential drug development. These application notes provide detailed protocols for determining the antifungal potency of this compound and for assessing its interaction with other antifungal agents. The methodologies are based on established standards for antifungal susceptibility testing to ensure reproducibility and comparability of results.

This compound functions by inhibiting Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex.[1][2] This inhibition disrupts the supply of mannose substrates required for mannosyltransferase activity, thereby interfering with the synthesis of mannan (B1593421), a critical component of the fungal cell wall.[1][2] This novel mechanism suggests potential for synergistic or additive effects when combined with other classes of antifungal drugs.

Data Presentation

The in vitro activity of this compound has been quantified against several yeast species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and the nature of its interaction with the echinocandin antifungal, micafungin.

Fungal SpeciesStrainIC50 of this compound (µM)Combination with MicafunginCombination Index (CI)
Candida albicansCAI41.33[1][2]Additive~1.0[3][4][5]
Saccharomyces cerevisiaeBY4741~9.31 (7-fold higher than C. albicans)[1][2]Not ReportedNot Reported
Candida glabrataBG2~9.31 (7-fold higher than C. albicans)[1][2]Additive~1.0[3]
Candida tropicalisNot SpecifiedActive (IC50 not reported)[1]Not ReportedNot Reported
Candida guilliermondiiNot SpecifiedActive (IC50 not reported)[1]Not ReportedNot Reported
Candida kruseiNot SpecifiedActive (IC50 not reported)[1]Not ReportedNot Reported

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.[6][7][8]

1. Materials

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) for stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028 for quality control)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Humidified incubator (35°C)

2. Preparation of Reagents

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 1280 µg/mL). Store at -20°C or lower.

  • Fungal Inoculum:

    • Subculture the yeast strain on an SDA plate and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Assay Procedure

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Add 100 µL of each drug dilution to the appropriate wells.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a positive control well (inoculum without drug) and a negative control well (medium only).

  • Seal the plate and incubate at 35°C for 24-48 hours.

4. Endpoint Determination

  • The MIC is defined as the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free growth control well. The endpoint can be read visually or with a microplate reader at 490 nm.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the interaction between this compound and a second antifungal agent (e.g., micafungin).

1. Materials

  • Same as Protocol 1, plus a second antifungal agent (Drug B).

2. Assay Procedure

  • In a 96-well plate, prepare serial two-fold dilutions of this compound (Drug A) horizontally (e.g., across columns 1-10).

  • Prepare serial two-fold dilutions of the second antifungal (Drug B) vertically (e.g., down rows A-G).

  • The final volume in each well should be 200 µL, consisting of 50 µL of Drug A, 50 µL of Drug B, and 100 µL of the standardized fungal inoculum.

  • Column 11 should contain dilutions of Drug A only, and Row H should contain dilutions of Drug B only, to determine their individual MICs under the same conditions.

  • Include a drug-free growth control well.

  • Incubate the plate at 35°C for 24-48 hours.

3. Data Analysis and Interpretation

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the FIC values for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the FICI value as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_checkerboard Checkerboard Synergy Assay P1 Prepare this compound Stock Solution M1 Serial Dilution of This compound in Plate P1->M1 C1 2D Serial Dilution (this compound + Drug B) P1->C1 P2 Culture Fungal Strain on Agar Plate P3 Prepare Standardized Fungal Inoculum P2->P3 M2 Inoculate Wells P3->M2 C2 Inoculate Wells P3->C2 M1->M2 M3 Incubate 24-48h at 35°C M2->M3 M4 Read MIC Endpoint (≥50% Growth Inhibition) M3->M4 C1->C2 C3 Incubate 24-48h at 35°C C2->C3 C4 Read Combination MICs C3->C4 C5 Calculate FICI C4->C5

Caption: Workflow for MIC determination and checkerboard synergy assays.

Mechanism of Action Signaling Pathway

Sdz_90_215_MoA cluster_golgi Golgi Apparatus Vrg4 Vrg4 (GDP-Mannose Transporter) GDP_Man_lumen GDP-Mannose (in Golgi Lumen) Vrg4->GDP_Man_lumen GDP_Man_cyto GDP-Mannose (from Cytosol) GDP_Man_cyto->Vrg4 Transport Mannosyl Mannosyltransferases GDP_Man_lumen->Mannosyl Substrate Sdz This compound Sdz->Vrg4 Inhibition Mannan Mannan Synthesis Mannosyl->Mannan CellWall Fungal Cell Wall Integrity Mannan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: this compound inhibits Vrg4, disrupting mannan synthesis.

References

Application Note: Determination of the IC50 Value for Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide and a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Sdz 90-215, a natural antifungal cyclopeptide.

Introduction

This compound is a cyclic peptide with potent antifungal properties, originally isolated from the fungus Septoria.[1][2] Its mechanism of action involves the inhibition of Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex of yeast.[1][2][3] This protein is critical for the biosynthesis of mannan (B1593421), a key component of the fungal cell wall.[2][3][4] By disrupting this pathway, this compound compromises cell wall integrity, leading to growth inhibition.

Determining the IC50 value is a crucial step in characterizing the potency of antifungal agents like this compound. The IC50 represents the concentration of the compound required to inhibit a specific biological process, such as microbial growth, by 50%.[5] This application note details a standardized broth microdilution protocol to accurately and reproducibly determine the IC50 of this compound against various yeast species.

Principle of the Assay

The IC50 value is determined by exposing yeast cells to a range of this compound concentrations and measuring the resulting inhibition of growth. The most common method for yeast is the broth microdilution assay, where cell density is quantified by measuring optical density at 600 nm (OD600) after a defined incubation period.[6] The percentage of growth inhibition is calculated for each concentration relative to a no-drug control. These data are then plotted against the logarithm of the drug concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[7][8]

Published IC50 Data for this compound

The following table summarizes previously reported IC50 values for this compound against different yeast strains. This data is useful for establishing an appropriate concentration range for new experiments.

Yeast SpeciesStrainIC50 (µM)Culture MediumReference
Candida albicansCAI41.33YPD[1]
Saccharomyces cerevisiaeBY4741~9.31YPD[1]
Candida glabrataBG2~9.31YPD[1]
*Reported as approximately seven-fold higher than for C. albicans.

Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound in yeast. The compound targets Vrg4 in the Golgi apparatus, disrupting the supply of GDP-mannose required for mannan synthesis and ultimately affecting cell wall integrity.

G cluster_golgi Golgi Lumen GMP GMP Vrg4 Vrg4 (GDP-Mannose Transporter) GMP->Vrg4 GDP_Mannose GDP-Mannose Mannosyltransferases Mannosyltransferases GDP_Mannose->Mannosyltransferases Mannan Mannan Biosynthesis Mannosyltransferases->Mannan CellWall Cell Wall Integrity Mannan->CellWall Vrg4->GDP_Mannose Sdz This compound Sdz->Vrg4 Inhibition

Caption: Proposed mechanism of this compound action on the Vrg4 transporter.

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from standard antifungal susceptibility testing methods and published studies involving this compound.[1][6]

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Yeast strains of interest (e.g., S. cerevisiae, C. albicans)

  • Appropriate liquid culture medium (e.g., YPD, SCD)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile, flat-bottom 96-well microplates

  • Multichannel pipette

  • Incubator (30°C)

  • Microplate reader (spectrophotometer) capable of reading absorbance at 600 nm

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in 100% DMSO.

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Yeast Culture Preparation
  • Inoculate a single colony of the desired yeast strain into 5 mL of liquid medium.

  • Incubate overnight at 30°C with shaking until the culture reaches the stationary phase.

  • On the day of the assay, dilute the stationary phase culture 1:1000 into fresh, pre-warmed medium.[1] This diluted culture will be used as the inoculum.

Assay Procedure
  • Compound Dilution:

    • Add 100 µL of sterile medium to all wells of a 96-well plate, except for the first column.

    • Prepare a starting concentration of this compound in the first column (e.g., Column 1) by adding a calculated amount of the stock solution to the medium. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can be toxic to yeast cells.

    • Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, then transferring 100 µL from Column 2 to Column 3, and so on, typically across 10 columns. Discard 100 µL from the last dilution column.

  • Controls:

    • Vehicle Control (Column 11): Wells containing medium with the same final concentration of DMSO as the highest drug concentration wells. This represents 0% inhibition.

    • Blank Control (Column 12): Wells containing 200 µL of medium only. This is used to subtract the background absorbance of the medium.

  • Inoculation:

    • Add 100 µL of the diluted yeast inoculum to each well from Columns 1 through 11. The final volume in each well will be 200 µL. Do not add yeast to the blank control wells.

  • Incubation:

    • Seal the plate (e.g., with a breathable film or lid) to prevent evaporation.

    • Incubate the plate at 30°C for 24 to 48 hours.[6] Incubation time should be consistent between experiments.

Data Acquisition and Analysis
  • Measure OD: After incubation, gently resuspend the cells by shaking the plate. Measure the absorbance (OD) of each well at 600 nm using a microplate reader.

  • Correct for Background: Subtract the average OD600 of the blank control wells from the OD600 of all other wells.

  • Normalize Data: Calculate the percentage of growth inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Corrected OD of Treated Well / Average Corrected OD of Vehicle Control Wells))[7]

  • Plot and Fit Curve:

    • Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Use a non-linear regression analysis program (e.g., GraphPad Prism, R, Python) to fit a sigmoidal dose-response (variable slope) curve to the data.[5][8]

  • Determine IC50: The IC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.

Experimental Workflow Diagram

The following diagram outlines the key steps for determining the IC50 of this compound.

Caption: Workflow for IC50 determination using a broth microdilution assay.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding; Pipetting errors; Edge effects.Ensure the yeast suspension is homogenous before seeding; Use calibrated pipettes; Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[7]
No dose-response curve (flat line) Compound is inactive at tested concentrations; Compound has precipitated.Test a wider and higher range of concentrations; Visually inspect wells for precipitation and check the solubility of this compound in the assay medium.[7]
Incomplete curve (does not reach 100% inhibition) Concentration range is too narrow; Limited compound solubility at high concentrations.Broaden the concentration range tested; If a plateau below 100% is observed, it may indicate the maximal effect of the compound.[7]
IC50 value differs from previous results Variation in cell passage number or growth phase; Differences in incubation time; Inconsistent reagent preparation.Use cells within a consistent passage range; Maintain precise and consistent incubation times; Prepare fresh stock solutions and verify their concentration.[7]

References

Application Notes and Protocols: Sdz 90-215 in Chemical Genomics Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Sdz 90-215, a natural antifungal cyclopeptide, in chemical genomics screens for target identification and pathway analysis.

Introduction

This compound is a potent antifungal agent secreted by Septoria species. Through large-scale chemical genomics screens in Saccharomyces cerevisiae, its primary target has been identified as Vrg4, an essential GDP-mannose transporter located in the Golgi complex.[1][2][3] Inhibition of Vrg4 disrupts the transport of GDP-mannose from the cytoplasm into the Golgi lumen, a critical step for protein mannosylation and the biosynthesis of mannan.[3][4] This disruption of a fundamental cellular process makes this compound a valuable tool for studying glycosylation pathways and for identifying potential synergistic interactions with other antifungal compounds.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Vrg4. This leads to a depletion of the GDP-mannose pool within the Golgi, thereby inhibiting the function of mannosyltransferases that are essential for the glycosylation of proteins and lipids. The consequence is a compromised cell wall integrity and ultimately, cell death.

cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP_Mannose_cyto GDP-Mannose Vrg4 Vrg4 (GDP-Mannose Transporter) GDP_Mannose_cyto->Vrg4 Transport GDP_Mannose_golgi GDP-Mannose Vrg4->GDP_Mannose_golgi Mannosyltransferases Mannosyltransferases GDP_Mannose_golgi->Mannosyltransferases Substrate Mannosylated_Protein Mannosylated Protein (Glycoprotein) Mannosyltransferases->Mannosylated_Protein Catalyzes Mannosylation Protein Protein Protein->Mannosyltransferases Sdz This compound Sdz->Vrg4

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from chemical genomics and synergy screens involving this compound.

Table 1: Hypersensitivity of Yeast Strains to this compound

Yeast Strain Genetic Background This compound Conc. Observation Reference
vrg4Δ/+ Heterozygous Diploid Knockout 3, 4, 6 µg/mL Significantly hypersensitive [1][2]
yor1Δ/+ Heterozygous Diploid Knockout 3, 4, 6 µg/mL Significantly hypersensitive [1][2]

| yor1Δ/Δ | Homozygous Diploid Knockout | Not specified | Extremely hypersensitive |[2] |

Table 2: Synergistic and Additive Interactions of this compound

Compound Interacting Strain/Condition Combination Index (CI) Interaction Type Reference
Auxin VRG4-AID strain 0.36 Synergy [1]
Auxin LCB2-AID strain 1.01 No Synergy [1]

| Micafungin | C. glabrata | ~1.0 | Additive |[3] |

Table 3: Relative IC50 of this compound in VRG4 Overexpressing Strains

Plasmid Description Relative IC50 (Fold Change) Reference
Empty Plasmid Control 1.0 [1]
High-dosage VRG4 Overexpression of wild-type VRG4 Increased resistance [1]

| VRG4 derivatives | Plasmids with mutations in VRG4 | Varied resistance |[1] |

Experimental Protocols

Protocol 1: Chemical Genomics Screen for Hypersensitivity

This protocol is adapted from large-scale yeast chemical genomics screens to identify gene deletions that confer hypersensitivity to a compound of interest.

Objective: To identify yeast deletion strains that are hypersensitive to this compound.

Materials:

  • Yeast heterozygous diploid knockout library

  • YPD agar (B569324) plates

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well or 384-well plates

  • Replicating pinner

Procedure:

  • Prepare Media: Prepare YPD agar plates containing a final concentration of DMSO (vehicle control) and YPD agar plates with the desired final concentrations of this compound (e.g., 3, 4, and 6 µg/mL).

  • Array Strains: Arrange the yeast heterozygous knockout library in a 96- or 384-well plate format with YPD liquid media. Grow overnight to saturation.

  • Pin Strains: Using a replicating pinner, transfer a small inoculum of each yeast strain from the master plates onto the control and this compound-containing YPD agar plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Acquisition: Scan the plates to acquire high-resolution images.

  • Data Analysis: Measure the colony size for each strain on the control and drug-containing plates. Calculate a sensitivity score for each strain by comparing its growth on the this compound plates to the control plate. A common method is to calculate a Z-score for each strain's growth relative to the average growth on the plate. Strains with a significantly lower growth score (e.g., Z-score < -2) are considered hypersensitive "hits."

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Array Yeast Knockout Library in 384-well plates C Pin Strains onto Control & Drug Plates A->C B Prepare YPD Agar Plates (Control & this compound) B->C D Incubate at 30°C (24-48h) C->D E Scan Plates & Measure Colony Size D->E F Calculate Sensitivity Score (e.g., Z-score) E->F G Identify Hypersensitive Hits (vrg4Δ/+, yor1Δ/+) F->G

Caption: Workflow for a chemical genomics screen.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the interaction between this compound and another compound (e.g., auxin or micafungin).

Objective: To determine if this compound acts synergistically, additively, or antagonistically with another compound.

Materials:

  • Yeast strain of interest (e.g., VRG4-AID strain)

  • Appropriate liquid media (e.g., YPD)

  • This compound

  • Second compound of interest

  • 96-well microtiter plates

  • Plate reader for OD600 measurements

Procedure:

  • Prepare Drug Dilutions: Create a serial dilution of this compound and the second compound in the appropriate liquid media.

  • Set up Checkerboard Plate: In a 96-well plate, create a two-dimensional gradient of the two compounds. Typically, this compound is diluted along the rows and the second compound is diluted along the columns. Include wells with each drug alone and a no-drug control.

  • Inoculate Yeast: Inoculate the wells with a low density of the yeast strain (e.g., 1 x 10^5 cells/mL).

  • Incubation: Incubate the plate at 30°C with shaking for 24-48 hours, or until the no-drug control well shows significant growth.

  • Measure Growth: Measure the optical density at 600 nm (OD600) for each well.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination wells that show significant growth inhibition. The FIC is the MIC of the drug in combination divided by the MIC of the drug alone. The Combination Index (CI) is calculated as: CI = FIC(A) + FIC(B).

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

cluster_setup Plate Setup cluster_run Incubation & Measurement cluster_calc Analysis A Serial Dilution of Compound A (this compound) C Create 2D Gradient in 96-well Plate A->C B Serial Dilution of Compound B B->C D Inoculate with Yeast Culture C->D E Incubate at 30°C (24-48h) D->E F Measure OD600 E->F G Calculate FIC Index F->G H Calculate Combination Index (CI) G->H I Determine Interaction (Synergy, Additive) H->I

References

Application Notes and Protocols for In Vivo Studies of Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdz 90-215 is a natural cyclopeptide with demonstrated antifungal properties.[1] Its primary mechanism of action involves the inhibition of Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex.[1][2] This inhibition disrupts mannosyltransferase activity and the biosynthesis of mannan, a critical component of the fungal cell wall.[2][3] While existing research has primarily focused on in vitro studies in yeast models such as Saccharomyces cerevisiae and Candida glabrata, this document provides a comprehensive guide for the design and execution of in vivo studies to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound in animal models. These protocols are based on established principles of preclinical drug development for antifungal and potentially immunosuppressive agents.

Proposed In Vivo Study Design

A phased approach is recommended for the in vivo evaluation of this compound, starting with pharmacokinetic and pharmacodynamic characterization, followed by efficacy studies in relevant disease models.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

The initial phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, and to identify a relationship between drug exposure and its biological effect.

Experimental Workflow for PK/PD Studies

G cluster_pk Pharmacokinetic (PK) Studies cluster_pd Pharmacodynamic (PD) Studies pk_dose Single and Multiple Dose Administration (IV, IP, PO) pk_sample Serial Blood and Tissue Sampling pk_dose->pk_sample pk_analysis LC-MS/MS Bioanalysis of this compound Levels pk_sample->pk_analysis pk_params Calculation of PK Parameters (AUC, Cmax, T1/2, etc.) pk_analysis->pk_params pd_model Exposure-Response Modeling pk_params->pd_model Inform pd_dose Dose-Response Administration pd_sample Tissue Collection at Peak Effect Times pd_dose->pd_sample pd_marker Biomarker Analysis (e.g., Fungal burden, inflammatory markers) pd_sample->pd_marker pd_marker->pd_model G cluster_golgi Golgi Lumen Sdz This compound Vrg4 Vrg4 (GDP-mannose transporter) Sdz->Vrg4 Inhibits Mannosyltransferases Mannosyltransferases Vrg4->Mannosyltransferases Supplies GDP-mannose Golgi Golgi Apparatus Mannan Mannan Biosynthesis Mannosyltransferases->Mannan CellWall Fungal Cell Wall Integrity Mannan->CellWall Compromises

References

Methods for synthesizing and purifying Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available information on the biosynthesis, purification, and mechanism of action of the antifungal agent Sdz 90-215. The protocols are based on published research and are intended to provide a framework for further development and optimization.

I. Biosynthesis of this compound

This compound is a cyclic peptolide synthesized non-ribosomally by a large multienzyme complex, this compound synthetase, isolated from the fungus Septoria. The synthesis is performed in vitro.

Materials and Reagents
  • This compound synthetase enzyme fraction (partially purified from Septoria)

  • D-lactic acid

  • Constitutive amino acids (in their N-unmethylated form)

  • O-methyl-L-tyrosine (recommended for higher yield instead of L-tyrosine)[1]

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (specific composition not detailed in search results)

Protocol for In Vitro Biosynthesis
  • Prepare a reaction mixture containing the this compound synthetase enzyme fraction in a suitable reaction buffer.

  • Add the following substrates to the reaction mixture:

    • D-lactic acid

    • All constitutive amino acids (N-unmethylated)

    • O-methyl-L-tyrosine

    • ATP

    • MgCl₂

    • S-adenosyl-L-methionine

  • Incubate the reaction mixture under optimized conditions (temperature, pH, and incubation time are not specified in the search results).

  • Monitor the formation of this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Proceed to purification once the reaction has reached the desired yield.

Quantitative Data for Biosynthesis

While specific yields are not provided in the search results, it is noted that the use of O-methyl-L-tyrosine in place of L-tyrosine results in a higher yield of this compound.[1]

ParameterValueNotes
Starting MaterialConstitutive amino acids, D-lactic acid, etc.See protocol for full list.
EnzymeThis compound synthetaseFrom Septoria.
Reported YieldNot specifiedHigher yield with O-methyl-L-tyrosine.[1]
Purity (post-synthesis)Not specifiedRequires purification.

II. Purification of this compound

A multi-step purification protocol has been described to isolate this compound from the crude cell homogenate after in vitro biosynthesis.[1] This process has been reported to achieve a 72-fold purification.

Protocol for Purification
  • Polyethyleneimine Precipitation:

    • To the crude cell homogenate containing this compound, add a solution of polyethyleneimine.

    • The exact concentration and incubation conditions are not specified.

    • This step is likely used to precipitate nucleic acids and some proteins.

    • Centrifuge to pellet the precipitate and collect the supernatant containing this compound.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation:

    • To the supernatant from the previous step, gradually add ammonium sulfate to a specific saturation percentage (not specified) to precipitate the this compound synthetase and potentially the product.

    • Incubate on ice for a specified time.

    • Centrifuge to collect the precipitate.

    • Resuspend the pellet in a minimal amount of a suitable buffer.

  • FPLC Gel Filtration:

    • Load the resuspended pellet onto a Fast Protein Liquid Chromatography (FPLC) system equipped with a gel filtration column (column type, mobile phase, and flow rate are not specified).

    • Elute the protein and collect fractions.

    • Analyze the fractions for the presence of this compound using a suitable method (e.g., HPLC, bioassay).

    • Pool the fractions containing pure this compound.

Quantitative Data for Purification
Purification StepFold PurificationYieldPurity
Crude Homogenate1100%Not specified
Polyethyleneimine PrecipitationNot specifiedNot specifiedNot specified
Ammonium Sulfate PrecipitationNot specifiedNot specifiedNot specified
FPLC Gel Filtration72-fold (overall)Not specifiedNot specified

III. Mechanism of Action of this compound

This compound exhibits its antifungal activity by targeting the biosynthesis of the fungal cell wall. Specifically, it has been suggested to inhibit the function of Vrg4, an essential GDP-mannose transporter in the Golgi apparatus of yeast.[2][3]

Signaling Pathway and Molecular Interactions
  • Entry into the Fungal Cell: this compound enters the fungal cell.

  • Target Binding: this compound interacts with and inhibits Vrg4, a protein responsible for transporting GDP-mannose from the cytoplasm into the Golgi lumen.[2][3]

  • Disruption of Mannosylation: The inhibition of Vrg4 leads to a depletion of GDP-mannose within the Golgi. GDP-mannose is a critical substrate for mannosyltransferases.

  • Inhibition of Mannan (B1593421) Synthesis: Without sufficient GDP-mannose, the synthesis of mannans and other mannosylated glycoproteins and glycolipids is severely impaired.[4][5]

  • Cell Wall Defects: Mannans are essential components of the fungal cell wall, providing structural integrity. The disruption of mannan synthesis leads to a weakened cell wall.

  • Fungicidal Effect: The compromised cell wall integrity ultimately results in fungal cell death.

IV. Diagrams

Experimental Workflow for this compound Biosynthesis and Purification

G cluster_synthesis In Vitro Biosynthesis cluster_purification Purification reactants Substrates: D-lactic acid, Amino Acids, O-methyl-L-tyrosine, ATP, MgCl2, SAM reaction Incubation reactants->reaction enzyme This compound Synthetase enzyme->reaction crude Crude Homogenate (contains this compound) reaction->crude pe_precip Polyethyleneimine Precipitation crude->pe_precip as_precip Ammonium Sulfate Precipitation pe_precip->as_precip fplc FPLC Gel Filtration as_precip->fplc pure Purified this compound fplc->pure G cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus sdz_entry This compound vrg4 Vrg4 Transporter sdz_entry->vrg4 Inhibits gdp_mannose_cyt GDP-Mannose gdp_mannose_gol GDP-Mannose gdp_mannose_cyt->gdp_mannose_gol Transport mannosyl Mannosyltransferases gdp_mannose_gol->mannosyl Substrate mannan Mannan Synthesis mannosyl->mannan cell_wall Cell Wall mannan->cell_wall Incorporation cell_death Cell Death mannan->cell_death Disruption leads to

References

Application Notes and Protocols: Sdz 90-215 Treatment in Saccharomyces cerevisiae Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sdz 90-215, a natural antifungal cyclopeptide, in Saccharomyces cerevisiae (baker's yeast) models. While initially investigated in the context of calcineurin inhibition, recent studies have identified the primary target of this compound in yeast as Vrg4, an essential GDP-mannose transporter in the Golgi apparatus. This document will focus on the Vrg4-mediated mechanism of action and provide detailed protocols for studying the effects of this compound on yeast growth, cell wall integrity, and glycosylation.

Mechanism of Action: Inhibition of Vrg4 and Disruption of Glycosylation

This compound exerts its antifungal activity by targeting Vrg4, a multi-pass transmembrane protein located in the Golgi membrane.[1][2] Vrg4 is responsible for transporting GDP-mannose from the cytoplasm into the Golgi lumen.[3][4] This nucleotide sugar is a critical substrate for mannosyltransferases, enzymes that catalyze the addition of mannose residues to proteins and lipids in the processes of N-linked and O-linked glycosylation.

By inhibiting Vrg4, this compound effectively depletes the Golgi of GDP-mannose, leading to a cascade of cellular defects:

  • Impaired Glycosylation: The lack of substrate stalls the glycosylation of numerous proteins, including essential cell wall components and secreted proteins.

  • Golgi Stress: The disruption of normal Golgi function leads to an accumulation of unprocessed proteins and lipids, inducing a Golgi stress response.

  • Cell Wall Defects: As many cell wall proteins require proper mannosylation for their structure and localization, inhibition of this process compromises the integrity of the cell wall, rendering the cell susceptible to osmotic stress.

  • Growth Inhibition: The culmination of these defects leads to a cessation of cell growth and ultimately, cell death.

It is important to distinguish the mechanism of this compound from that of classical calcineurin inhibitors like cyclosporin (B1163) A and FK506. While calcineurin is a valid antifungal target involved in stress responses, this compound's primary mode of action in S. cerevisiae is independent of this pathway and is centered on the disruption of glycoprotein (B1211001) and sphingolipid biosynthesis via Vrg4 inhibition.[1][5]

Quantitative Data: In Vitro Susceptibility

The inhibitory potency of this compound has been quantified in various yeast species. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

Yeast SpeciesStrainMediumIncubation TimeIC50 (µM)Reference
Saccharomyces cerevisiaeBY4741YPD24 hr~9.31[1]
Candida albicansCAI4YPD24 hr1.33[1]
Candida glabrataBG2YPD24 hr~9.31[1]

Table 1: IC50 values of this compound against various yeast species.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on S. cerevisiae.

Protocol 1: Yeast Growth Inhibition Assay (Broth Microdilution)

This protocol determines the IC50 of this compound by measuring yeast growth in liquid culture across a range of drug concentrations.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Incubator (30°C)

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Dilution of Yeast Culture: The next day, dilute the overnight culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.

  • Preparation of this compound Dilutions: Perform a serial dilution of the this compound stock solution in YPD medium in a separate 96-well plate to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a drug-free control (YPD with DMSO) and a medium-only blank.

  • Inoculation of Assay Plate: Add 100 µL of the diluted yeast culture to each well of a new 96-well plate.

  • Addition of this compound: Transfer 100 µL of the this compound serial dilutions to the corresponding wells of the assay plate containing the yeast culture. This will result in a final volume of 200 µL per well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Measurement of Growth: Measure the OD600 of each well using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Plot the percentage of growth inhibition (relative to the drug-free control) against the logarithm of the this compound concentration. The IC50 is the concentration of this compound that results in 50% growth inhibition.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis YeastCulture Overnight Yeast Culture DilutedYeast Diluted Yeast Culture (OD600=0.1) YeastCulture->DilutedYeast PlateInoculation Inoculate 96-well Plate DilutedYeast->PlateInoculation DrugDilutions This compound Serial Dilutions AddDrug Add this compound Dilutions DrugDilutions->AddDrug PlateInoculation->AddDrug Incubation Incubate at 30°C AddDrug->Incubation OD_Reading Measure OD600 Incubation->OD_Reading DataAnalysis Calculate % Inhibition OD_Reading->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50

Workflow for Yeast Growth Inhibition Assay.
Protocol 2: Cell Wall Integrity Assay (Calcofluor White Staining)

This protocol uses the fluorescent dye Calcofluor White, which binds to chitin (B13524) in the yeast cell wall. Defects in cell wall integrity, caused by impaired glycosylation, can lead to abnormal chitin deposition and increased fluorescence.

Materials:

  • Saccharomyces cerevisiae cells (treated with this compound and untreated control)

  • Phosphate-buffered saline (PBS)

  • Calcofluor White solution (1 mg/mL in water)

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Cell Preparation: Grow yeast cultures in the presence and absence of a sub-lethal concentration of this compound (e.g., IC25 or IC50) for a defined period (e.g., 4-6 hours).

  • Harvesting and Washing: Harvest approximately 1 mL of each culture by centrifugation (3,000 x g for 5 minutes). Wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 100 µL of PBS. Add 1 µL of Calcofluor White solution and mix gently.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Washing (Optional): For clearer imaging, cells can be washed once with PBS to remove excess stain.

  • Microscopy: Place a small drop of the stained cell suspension onto a microscope slide and cover with a coverslip.

  • Imaging: Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~440 nm).

  • Analysis: Compare the fluorescence intensity and localization between treated and untreated cells. Increased and/or aberrant fluorescence in treated cells can indicate cell wall stress and defects.

Protocol 3: Assessment of Glycosylation Status (Western Blot)

This protocol assesses the glycosylation status of a model glycoprotein, such as carboxypeptidase Y (CPY), by observing its electrophoretic mobility. Underglycosylated proteins will migrate faster on an SDS-PAGE gel.

Materials:

  • Saccharomyces cerevisiae cells (treated with this compound and untreated control)

  • Yeast protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • Glass beads (acid-washed)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and membranes

  • Primary antibody against the glycoprotein of interest (e.g., anti-CPY)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Grow and treat yeast cells with this compound as described in Protocol 2.

    • Harvest cells by centrifugation and wash with water.

    • Resuspend the cell pellet in protein extraction buffer.

    • Add an equal volume of glass beads.

    • Lyse the cells by vigorous vortexing for 5-10 minutes at 4°C.

    • Clarify the lysate by centrifugation (13,000 x g for 15 minutes at 4°C).

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Compare the band pattern for the glycoprotein of interest between treated and untreated samples. A downward shift in the molecular weight of the protein in the this compound treated sample indicates a defect in glycosylation.

G cluster_pathway Vrg4-Mediated Glycosylation Pathway Cytoplasm Cytoplasm GDP-Mannose Vrg4 Vrg4 Cytoplasm->Vrg4 GDP-Mannose Transport GolgiLumen Golgi Lumen Mannosyltransferases Glycoprotein Glycoprotein GolgiLumen->Glycoprotein Mannosylation Vrg4->GolgiLumen Protein Polypeptide Chain Protein->GolgiLumen Enters Golgi Sdz This compound Sdz->Vrg4 Inhibition

Inhibition of Vrg4 by this compound.

Concluding Remarks

This compound is a potent antifungal agent in Saccharomyces cerevisiae that acts through the specific inhibition of the Golgi GDP-mannose transporter, Vrg4. This leads to defects in protein glycosylation, compromised cell wall integrity, and ultimately, growth inhibition. The provided protocols offer a framework for researchers to investigate these effects in detail. Understanding the mechanism of action of this compound can aid in the development of novel antifungal strategies and provide a valuable tool for studying Golgi function and protein glycosylation in yeast.

References

Troubleshooting & Optimization

Sdz 90-215 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the experimental compound Sdz 90-215. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cyclodepsipeptide, a type of cyclic peptide, that acts as a fungal metabolite.[1] Its primary mechanism of action is the inhibition of Vrg4, an essential GDP-mannose transporter located in the Golgi apparatus of yeast.[2][3] By blocking Vrg4, this compound disrupts the transport of GDP-mannose from the cytoplasm into the Golgi lumen, which is a critical step for the mannosylation of glycoproteins and sphingolipids.[2][4] This disruption of glycosylation ultimately leads to its antifungal properties.

Q2: I'm having trouble dissolving this compound in my aqueous experimental buffer. What should I do?

It is a common challenge for cyclic peptides like this compound to have limited solubility in aqueous solutions. A recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and similar cyclic peptides.

Q4: What is a typical concentration for a stock solution and for in vitro experiments?

While specific concentrations will depend on the experimental setup, researchers have used this compound in in vitro assays at concentrations in the micromolar range. For example, IC50 values have been reported to be around 1.33 µM for Candida albicans.[4] It is advisable to prepare a concentrated stock solution in DMSO (e.g., 1-10 mM) and then dilute it to the final desired concentration in your experimental medium.

Troubleshooting Guide for Solubility Issues

This guide provides a step-by-step approach to address solubility problems with this compound.

Problem Potential Cause Troubleshooting Steps
This compound powder does not dissolve in the intended aqueous buffer (e.g., PBS, Tris). High hydrophobicity of the cyclodepsipeptide structure.1. Prepare a stock solution in DMSO: Weigh the required amount of this compound and dissolve it in a small volume of pure DMSO to create a concentrated stock solution. 2. Sonication: If the compound does not readily dissolve in DMSO, brief sonication in a water bath can help to break up any aggregates and facilitate dissolution. 3. Gentle Warming: Gentle warming (e.g., to 37°C) can also aid in dissolving the compound in DMSO. Avoid excessive heat, which could degrade the peptide.
Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the aqueous buffer, or the percentage of DMSO in the final solution is too low.1. Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your experimental buffer is sufficient to maintain the solubility of this compound. A final DMSO concentration of 0.1% to 1% is often well-tolerated by many cell lines, but it is crucial to determine the tolerance of your specific experimental system. 2. Decrease the final this compound concentration: If increasing the DMSO concentration is not feasible, you may need to work with a lower final concentration of this compound. 3. Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. Add a small amount of the aqueous buffer to the DMSO stock, mix well, and then gradually add this mixture to the rest of the buffer with constant gentle vortexing. 4. Buffer Composition: Consider the pH and ionic strength of your buffer. While specific data for this compound is limited, the solubility of peptides can be influenced by these factors. If possible, perform a small-scale pilot experiment to test solubility in buffers with slightly different pH values.
The solution appears cloudy or contains visible particles after dilution. Incomplete dissolution or precipitation of this compound.1. Vortexing and Sonication: After dilution, vortex the solution thoroughly. If cloudiness persists, a brief sonication of the final solution may help. 2. Filtration: If insoluble particles remain, you can filter the solution through a 0.22 µm syringe filter to remove them. Be aware that this may slightly reduce the final concentration of the compound. It is advisable to perform a concentration check after filtration if possible. 3. Re-evaluation of Stock and Final Concentrations: If precipitation is a persistent issue, consider preparing a less concentrated stock solution in DMSO or aiming for a lower final concentration in your experiments.

Note on Quantitative Solubility Data: Publicly available, specific quantitative solubility data for this compound in various experimental buffers is limited. Therefore, it is highly recommended to perform a small-scale pilot solubility test before proceeding with large-scale experiments.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: The molecular weight of this compound is approximately 1126.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 1126.4 g/mol = 0.011264 g = 11.26 mg

  • Weighing: Accurately weigh 11.26 mg of this compound powder.

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of pure, sterile DMSO.

  • Mixing: Vortex the tube until the powder is completely dissolved. If necessary, use brief sonication or gentle warming as described in the troubleshooting guide.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Antifungal Susceptibility Testing (Broth Microdilution)

This protocol provides a general framework. Specific parameters should be optimized for the fungal species and experimental question.

  • Prepare Fungal Inoculum: Culture the desired yeast strain (e.g., Saccharomyces cerevisiae, Candida albicans) in an appropriate liquid medium (e.g., YPD, RPMI) to the mid-logarithmic growth phase. Adjust the cell density to a standardized concentration (e.g., 1 x 10^5 cells/mL) in fresh medium.

  • Prepare Serial Dilutions of this compound:

    • From your DMSO stock solution, prepare a series of dilutions in the chosen culture medium in a 96-well microplate.

    • Ensure that the final DMSO concentration in all wells (including the no-drug control) is consistent and non-toxic to the cells.

  • Inoculate the Microplate: Add the standardized fungal inoculum to each well of the microplate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no cells).

  • Incubation: Incubate the microplate at the optimal temperature for the fungal species (e.g., 30°C for S. cerevisiae) for a defined period (e.g., 24-48 hours).

  • Determine Growth Inhibition: Measure the optical density (OD) of each well using a microplate reader at a suitable wavelength (e.g., 600 nm). The percentage of growth inhibition can be calculated relative to the no-drug control. The IC50 value (the concentration that inhibits 50% of growth) can then be determined from the dose-response curve.

Visualizations

Sdz_90_215_Mechanism_of_Action cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 GDP-Mannose_golgi GDP-Mannose Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Glycoproteins_Lipids Glycoproteins & Sphingolipids Mannosyltransferases->Glycoproteins_Lipids Mannosylation Mannosylated_Products Mannosylated Products Glycoproteins_Lipids->Mannosylated_Products Vrg4->GDP-Mannose_golgi Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of this compound in Culture Medium Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Measure_OD Measure Optical Density Incubate->Measure_OD Analyze_Data Analyze Data (Calculate IC50) Measure_OD->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for antifungal susceptibility testing.

References

Technical Support Center: Overcoming Sdz 90-215 Resistance in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the antifungal cyclopeptide Sdz 90-215 in yeast strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound in Saccharomyces cerevisiae?

A1: The essential GMP/GDP-mannose exchanger in the Golgi complex, Vrg4, is the suggested target of this compound.[1][2] this compound inhibits Vrg4 function, which is critical for the biosynthesis of mannan (B1593421) and mannosyltransferase activity.[2]

Q2: My yeast strain has developed resistance to this compound. What are the likely mechanisms?

A2: Resistance to this compound is frequently associated with specific mutations in the VRG4 gene. For instance, an A286T substitution in the Vrg4 protein has been demonstrated to confer significant resistance.[1] Overexpression of wild-type Vrg4 can also lead to increased resistance. Additionally, increased efflux of the compound mediated by multidrug transporters, such as Yor1, could contribute to resistance, as strains with deletions in YOR1 show hypersensitivity.[1]

Q3: Can resistance to this compound be part of a broader multidrug resistance (MDR) phenotype?

A3: While specific mutations in the drug's target are a primary mechanism of resistance, it is possible that general MDR pathways could play a role. In yeast, the Pdr1 transcription factor is a master regulator of pleiotropic drug resistance, controlling the expression of numerous ATP-binding cassette (ABC) transporters like Pdr5.[3][4] Over-activation of the Pdr1 pathway can lead to increased efflux of a wide range of compounds.[3][5]

Q4: How can I confirm if my resistant strain has a mutation in the VRG4 gene?

A4: The most direct method is to sequence the VRG4 locus in your resistant yeast strain and compare it to the sequence from the parental, sensitive strain.

Q5: Are there ways to overcome or bypass this compound resistance in my experiments?

A5: Yes, several strategies can be employed. If resistance is due to a target-site mutation, increasing the concentration of this compound may overcome the resistance, though this may have off-target effects. If resistance is mediated by efflux pumps, using a yeast strain with deletions in key MDR genes (e.g., pdr1Δ, pdr3Δ, yor1Δ) could restore sensitivity.[1][5] Another approach is to use this compound in combination with other compounds that may have synergistic or additive effects. For example, this compound has been shown to have an additive effect with micafungin.[2][6][7][8]

Troubleshooting Guides

Problem 1: Yeast strain shows unexpected high resistance to this compound.
Possible Cause Troubleshooting Step
Pre-existing resistance Verify the genotype of your starting yeast strain. Some laboratory strains may have mutations that confer broad drug resistance.
Spontaneous mutation in VRG4 Isolate individual resistant colonies and sequence the VRG4 gene to check for mutations.
Upregulation of efflux pumps Perform a quantitative RT-PCR to measure the expression levels of key drug transporter genes like PDR5 and YOR1.
Incorrect drug concentration Confirm the concentration and bioactivity of your this compound stock solution.
Problem 2: Difficulty in replicating previously reported IC50 values for this compound.
Possible Cause Troubleshooting Step
Differences in yeast strains Ensure you are using the same yeast strain background as in the reference study. Genetic background can significantly impact drug sensitivity.
Variations in growth media Use the exact same media composition (e.g., YPD, SD) and growth conditions (temperature, aeration) as the original experiment.
Inoculum size Standardize the starting cell density for your growth inhibition assays, as this can affect the apparent IC50.
Assay method Use the same method for determining cell viability or growth (e.g., OD600 measurement, spot assays, CFU counting).

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound activity and resistance.

Table 1: IC50 Values of this compound against Various Yeast Species

Yeast SpeciesStrainIC50 (µM)Reference
Saccharomyces cerevisiaeBY4741~9.31[1]
Candida albicansCAI41.33[1]
Candida glabrataBG2~9.31[1]

Table 2: Impact of Vrg4-A286T Mutation on this compound Resistance

Strain BackgroundVrg4 AlleleFold Increase in IC50Reference
Wild-typeVrg4-A286T7.4[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) / IC50 by Broth Microdilution
  • Prepare Yeast Inoculum: Culture yeast cells overnight in appropriate liquid medium (e.g., YPD) at 30°C with shaking. Dilute the overnight culture to a starting OD600 of 0.1 in fresh medium.

  • Prepare Drug Dilutions: Create a 2-fold serial dilution of this compound in the growth medium in a 96-well plate. Include a no-drug control.

  • Inoculate Plate: Add the yeast inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Read Results: Measure the OD600 of each well using a plate reader. The IC50 is the concentration of the drug that inhibits growth by 50% compared to the no-drug control.

Protocol 2: Sequencing of the VRG4 Locus
  • Genomic DNA Extraction: Isolate genomic DNA from both the sensitive parental yeast strain and the this compound resistant strain.

  • PCR Amplification: Design primers flanking the VRG4 open reading frame. Perform PCR to amplify the entire VRG4 gene.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing. Use both forward and reverse primers for complete coverage.

  • Sequence Analysis: Align the sequencing results from the resistant strain to the parental strain sequence to identify any mutations.

Protocol 3: Western Blotting for Vrg4 Protein Levels
  • Protein Extraction: Grow yeast cells to mid-log phase and harvest by centrifugation. Lyse the cells using a method suitable for membrane proteins, such as glass bead lysis or alkaline lysis followed by TCA precipitation.[1]

  • Protein Quantification: Determine the total protein concentration of your lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for Vrg4. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., an antibody against a housekeeping protein like Pgk1) to normalize for protein loading.

Visualizations

Sdz_90_215_Action_and_Resistance cluster_golgi Golgi Apparatus Vrg4 Vrg4 (GDP-Mannose Transporter) Mannosylation Mannosylation Vrg4->Mannosylation Enables This compound This compound This compound->Vrg4 Inhibits Yor1 Yor1 (Efflux Pump) This compound->Yor1 Efflux Resistance Resistance Resistance->this compound Blocks Action Vrg4_mut Vrg4 Mutation (e.g., A286T) Vrg4_mut->Resistance Vrg4_OE Vrg4 Overexpression Vrg4_OE->Resistance Yor1->Resistance Contributes to Cell Exterior Cell Exterior Yor1->Cell Exterior

Caption: Mechanism of this compound action and resistance pathways in yeast.

Troubleshooting_Workflow start Yeast strain shows This compound resistance check_strain Verify strain genotype and purity start->check_strain sequence_vrg4 Sequence VRG4 gene check_strain->sequence_vrg4 mutation_found Mutation identified? sequence_vrg4->mutation_found check_expression qRT-PCR for efflux pumps (Yor1, PDR5) expression_up Expression upregulated? check_expression->expression_up mutation_found->check_expression No target_resistance Target-site resistance confirmed mutation_found->target_resistance Yes mdr_resistance MDR likely involved expression_up->mdr_resistance Yes re_evaluate Re-evaluate experiment (drug concentration, media) expression_up->re_evaluate No

Caption: Workflow for troubleshooting this compound resistance in yeast.

References

Interpreting unexpected results in Sdz 90-215 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Sdz 90-215.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural antifungal cyclopeptide produced by the filamentous fungus Septoria.[1][2] Current research suggests that this compound may exert its antifungal activity by targeting Vrg4, a GDP-mannose transporter localized in the Golgi apparatus of yeast.[1] Vrg4 is essential for the synthesis of mannan (B1593421), a crucial component of the fungal cell wall. By inhibiting Vrg4, this compound is thought to disrupt cell wall integrity, leading to fungal cell death.

Q2: What are the expected "on-target" effects of this compound in a research setting?

A2: In susceptible fungal strains, this compound is expected to cause a dose-dependent decrease in cell viability and proliferation. At a molecular level, treatment with this compound should lead to a reduction in the mannan content of the cell wall. This can be observed through various methods, including specific staining techniques or analysis of cell wall composition.

Q3: What are the known mechanisms of resistance to this compound?

A3: While research is ongoing, resistance to this compound can plausibly arise from several mechanisms. These include mutations in the VRG4 gene that alter the drug-binding site, thereby reducing the affinity of this compound for its target.[1] Additionally, increased expression of efflux pumps, which actively transport the compound out of the cell, could also contribute to resistance.[1]

Q4: Can this compound have off-target effects?

A4: Like many small molecules, this compound may have off-target effects. While the primary target is believed to be Vrg4, it is possible that this compound interacts with other cellular components, particularly other nucleotide sugar transporters or proteins with similar structural motifs. These off-target interactions could lead to unexpected phenotypes or toxicity in certain model systems.

Troubleshooting Guides

Scenario 1: Decreased or Loss of Efficacy in Fungal Cell Culture

You observe that a fungal strain, which was initially sensitive to this compound, is now showing reduced responsiveness or is growing at concentrations of the inhibitor that were previously cytotoxic.

Possible Cause Recommended Action
Development of On-Target Resistance Sequence the VRG4 gene to analyze the coding region for mutations that may confer resistance.[1]
Activation of Bypass Signaling Pathways Perform a transcriptomic analysis (e.g., RNA-seq) to identify upregulated genes or pathways that may compensate for the inhibition of mannan synthesis.
Compound Instability or Degradation 1. Verify the integrity of your this compound stock by using a fresh, validated batch of the compound.2. Ensure proper storage conditions as recommended by the manufacturer.
Increased Efflux Pump Activity 1. Measure the expression levels of known multidrug resistance transporters (e.g., Yor1 in S. cerevisiae) via qRT-PCR or Western blot.[1]2. Test the efficacy of this compound in combination with known efflux pump inhibitors.
Scenario 2: High Variability in Cell Viability Assay Results

You are observing inconsistent results between replicate wells treated with the same concentration of this compound in a cell viability assay.

Possible Cause Recommended Action
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating and verify cell density with a cell counter.
Incomplete Dissolution of this compound Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting in the culture medium.
Edge Effects To minimize evaporation, do not use the outer wells of the microplate for experimental conditions. Instead, fill them with sterile PBS or culture medium.
Assay Interference Run a cell-free control with this compound and the assay reagents to check for any direct interaction that may affect the readout.
Scenario 3: Unexpected Toxicity in a Non-Fungal Model System

You are testing this compound in a mammalian cell line or an in vivo model and observe unexpected toxicity at concentrations that are effective against fungi.

Possible Cause Recommended Action
Off-Target Effects 1. Perform a target deconvolution screen (e.g., chemical proteomics) to identify potential off-target binding proteins in the non-fungal system.2. Review the literature for known toxicities of similar cyclopeptide compounds.
Metabolic Activation Investigate whether the parent compound is being metabolized into a more toxic substance by host enzymes (e.g., cytochrome P450s).
Immunogenic Response In in vivo models, assess for signs of an immune response, such as inflammation or cytokine release, that may be triggered by the compound.

Experimental Protocols

Protocol 1: Fungal Cell Viability (MTT) Assay

This protocol describes the determination of fungal cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed fungal cells in a 96-well plate at a density of 1 x 10^5 cells/mL in the appropriate growth medium and allow them to acclimate for 2-4 hours.

  • Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 30°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Vrg4 Expression

This protocol describes the detection of Vrg4 protein levels in fungal cell lysates.

  • Cell Lysis:

    • Wash fungal cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Vrg4 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Visualizations

Sdz_90_215_Signaling_Pathway cluster_golgi Golgi Sdz This compound Vrg4 Vrg4 (GDP-Mannose Transporter) Sdz->Vrg4 Inhibits Mannan Mannan Synthesis Vrg4->Mannan Enables Golgi Golgi Apparatus CellWall Fungal Cell Wall Integrity Mannan->CellWall Maintains CellDeath Cell Death CellWall->CellDeath Disruption leads to GDP_Mannose_Cytosol GDP-Mannose (Cytosol) GDP_Mannose_Golgi GDP-Mannose (Golgi Lumen) GDP_Mannose_Cytosol->GDP_Mannose_Golgi Transport

Caption: Proposed mechanism of action of this compound.

troubleshooting_workflow Start Unexpected Result Observed CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckProtocol Review Experimental Protocol & Controls Start->CheckProtocol CheckCells Assess Cell Line Authenticity & Health Start->CheckCells Hypothesis Formulate Hypothesis CheckCompound->Hypothesis CheckProtocol->Hypothesis CheckCells->Hypothesis OnTarget On-Target Resistance? Hypothesis->OnTarget Yes OffTarget Off-Target Effect? Hypothesis->OffTarget Yes TechnicalError Technical Error? Hypothesis->TechnicalError Possible SequenceGene Sequence Target Gene (VRG4) OnTarget->SequenceGene TargetDeconvolution Perform Target Deconvolution Screen OffTarget->TargetDeconvolution RepeatExperiment Repeat Experiment with Optimization TechnicalError->RepeatExperiment Analyze Analyze New Data SequenceGene->Analyze TargetDeconvolution->Analyze RepeatExperiment->Analyze

References

Minimizing batch-to-batch variability of Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sdz 90-215. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and troubleshooting common issues encountered during experiments with this natural antifungal cyclopeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural cyclopeptide with potent antifungal activity. Its primary mechanism of action is the inhibition of Vrg4, an essential GMP/GDP-mannose exchanger located in the Golgi complex of fungi.[1][2] By inhibiting Vrg4, this compound disrupts the supply of mannose for mannosyltransferases, thereby interfering with mannan (B1593421) biosynthesis, a critical process for the fungal cell wall integrity.[1]

Q2: We are observing significant variability in the antifungal activity of this compound between different batches. What could be the cause?

Batch-to-batch variability of complex natural products like this compound can arise from several factors related to its production and purity. Since this compound is synthesized by a large multienzyme polypeptide, variations in fermentation conditions can lead to differences in the final product. Key factors to consider include:

  • Purity of the Compound: The presence of impurities or related structurally similar compounds can affect the observed biological activity.

  • Structural Integrity: Degradation or modification of the cyclopeptide structure can lead to a loss of activity.

  • Quantification Errors: Inaccurate determination of the compound's concentration will lead to variability in experimental results.

We recommend implementing rigorous quality control measures for each new batch.

Q3: What are the recommended storage and handling conditions for this compound to ensure its stability?

While specific stability data for this compound is not extensively published, general guidelines for handling cyclopeptides should be followed to ensure stability and minimize degradation.

ParameterRecommendation
Storage Temperature Store lyophilized powder at -20°C or -80°C for long-term storage.
Light Exposure Protect from light by storing in an amber vial or a dark container.
Moisture Store in a desiccated environment to prevent hydrolysis.
Solution Storage Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: How can we perform quality control on a new batch of this compound in our lab?

To ensure the quality and consistency of this compound batches, we recommend the following in-house quality control procedures:

QC TestMethodologyPurpose
Purity Analysis High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).To determine the percentage purity of the compound and identify any major impurities.
Identity Confirmation High-Resolution Mass Spectrometry (HRMS).To confirm the molecular weight of the compound matches the expected value for this compound.
Potency Assay Perform a dose-response experiment against a reference fungal strain with a previously validated batch of this compound.To ensure the biological activity of the new batch is within an acceptable range compared to a known standard.

Troubleshooting Guides

Inconsistent Results in Fungal Growth Inhibition Assays

Problem: High variability in Minimum Inhibitory Concentration (MIC) values or inconsistent zone of inhibition diameters between experiments.

Potential CauseTroubleshooting Steps
Inoculum Preparation Ensure a standardized and reproducible inoculum density is used for each experiment. Use a spectrophotometer to measure the optical density of the fungal suspension.
Media Composition Use a standardized and quality-controlled growth medium. Batch-to-batch variation in media components can affect fungal growth and susceptibility.
Incubation Conditions Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels) for all experiments.
Compound Solubility Ensure this compound is fully dissolved in the solvent before adding it to the assay medium. Precipitates can lead to inaccurate concentrations.
Trailing Growth This phenomenon, where reduced but persistent growth occurs over a range of concentrations, can make MIC determination subjective. Define a clear endpoint, such as the concentration that inhibits 50% or 90% of growth compared to the control.
Low or No Activity of this compound

Problem: this compound does not show the expected inhibitory effect on the target fungus.

Potential CauseTroubleshooting Steps
Compound Degradation The compound may have degraded due to improper storage or handling. Use a fresh aliquot of this compound from a properly stored stock.
Incorrect Concentration Verify the concentration of the stock solution and the final concentration in the assay. Perform a serial dilution carefully.
Resistant Fungal Strain The fungal strain being tested may be intrinsically resistant to this compound. Use a known susceptible control strain to verify the compound's activity.
Assay Interference Components in the assay medium or from the sample itself may interfere with the activity of this compound. Run appropriate controls to test for interference.

Experimental Protocols

Protocol: In Vitro Vrg4 Inhibition Assay (Generalized)

This protocol provides a general framework for assessing the inhibitory effect of this compound on Vrg4 activity using isolated fungal microsomes.

  • Preparation of Fungal Microsomes:

    • Grow a culture of the target fungus (e.g., Saccharomyces cerevisiae or Candida albicans) to mid-log phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., glass beads) or enzymatic digestion in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., HEPES buffer with appropriate salts and cofactors), a fluorescently labeled GDP-mannose substrate, and the prepared microsomes.

    • Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the reaction mixture.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction by adding a stop solution.

    • Measure the fluorescence of the product using a fluorescence plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol: Mannan Biosynthesis Inhibition Assay (Generalized)

This protocol outlines a general method to measure the inhibition of mannan biosynthesis in whole fungal cells.

  • Fungal Cell Culture and Treatment:

    • Grow the target fungal strain in a suitable liquid medium to early-log phase.

    • Add varying concentrations of this compound (and a vehicle control) to the cultures.

    • Incubate the cultures for a period that allows for mannan synthesis but minimizes cell death.

  • Mannan Extraction and Quantification:

    • Harvest the fungal cells by centrifugation and wash them.

    • Extract the cell wall mannans using a suitable method (e.g., hot alkali extraction).

    • Hydrolyze the extracted mannans to release mannose.

    • Quantify the amount of mannose using a colorimetric assay (e.g., the phenol-sulfuric acid method) or by HPLC.

    • Normalize the mannan content to the cell number or total protein content.

    • Determine the concentration of this compound that inhibits mannan biosynthesis by 50% (IC50).

Visualizations

Sdz_90_215_Mechanism_of_Action cluster_golgi Golgi Apparatus Vrg4 Vrg4 GDP-Mannose_golgi GDP-Mannose (Golgi) Vrg4->GDP-Mannose_golgi Mannosyltransferases Mannosyltransferases Mannan Mannan Biosynthesis Mannosyltransferases->Mannan Catalysis GDP-Mannose_cytosol GDP-Mannose (Cytosol) GDP-Mannose_cytosol->Vrg4 Transport GDP-Mannose_golgi->Mannosyltransferases Substrate Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound Quality (Purity, Identity, Potency) Start->Check_Compound Check_Assay_Conditions Review Assay Parameters (Inoculum, Media, Incubation) Start->Check_Assay_Conditions Check_Procedure Examine Experimental Procedure (Pipetting, Dilutions, Controls) Start->Check_Procedure Data_Analysis Re-evaluate Data Analysis (Endpoint Determination, Statistics) Check_Compound->Data_Analysis Check_Assay_Conditions->Data_Analysis Check_Procedure->Data_Analysis Resolved Issue Resolved Data_Analysis->Resolved

References

Validation & Comparative

Unveiling the Additive Interaction of Sdz 90-215 and Micafungin Against Candida Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance in Candida species necessitates the exploration of novel therapeutic strategies, including combination therapy. This guide provides a comprehensive analysis of the in vitro interaction between Sdz 90-215, a novel cyclopeptolide (B12752906), and micafungin (B1204384), an echinocandin antifungal, against pathogenic Candida species. While extensive quantitative data on this specific combination remains limited, this document synthesizes the available experimental evidence, details the methodologies for synergy testing, and elucidates the distinct mechanisms of action of both compounds, offering a valuable resource for further research and development.

Executive Summary

Current research indicates an additive interaction between this compound and micafungin against Candida glabrata, with a reported Combination Index (CI) of approximately 1.0. This suggests that the combined effect of the two drugs is equal to the sum of their individual effects. The distinct mechanisms of action, with micafungin targeting β-1,3-glucan synthesis and this compound inhibiting mannan (B1593421) biosynthesis, provide a strong rationale for their combined use to compromise the fungal cell wall. Further studies are warranted to explore this interaction across a broader range of Candida species and to evaluate its potential in vivo efficacy.

Quantitative Data on Antifungal Synergy

The primary method for quantifying the in vitro interaction between two antimicrobial agents is the checkerboard assay, which determines the Fractional Inhibitory Concentration Index (FICI). The FICI is a dimensionless value that describes the nature of the interaction:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

To date, published data on the synergistic activity of this compound and micafungin is limited to a single study on Candida glabrata. The table below summarizes the available data.

Candida SpeciesThis compound IC50 (µM)Micafungin MIC (µg/mL)Combination Index (CI/FICI)InteractionReference
C. glabrata~9.31 (estimated)Not specified in combination~1.0Additive[1][2][3]
C. albicans1.33Data not availableData not availableData not available[4]
C. kruseiData not availableData not availableData not availableData not available
C. tropicalisData not availableData not availableData not availableData not available
C. parapsilosisData not availableData not availableData not availableData not available

Note: The IC50 for C. glabrata was estimated based on the reported sevenfold increase relative to C. albicans[4]. The lack of comprehensive MIC data for this compound and for the combination of both drugs against various Candida species highlights a significant gap in the current literature.

Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is a standard in vitro method to assess the synergy of two antimicrobial agents.

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound and micafungin are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in RPMI 1640 medium buffered with MOPS.

2. Microtiter Plate Setup:

  • A 96-well microtiter plate is used.

  • Serial twofold dilutions of micafungin are made horizontally, while serial twofold dilutions of this compound are made vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Control wells containing each drug alone, as well as a drug-free growth control, are included.

3. Inoculum Preparation:

  • Candida isolates are cultured on Sabouraud dextrose agar (B569324) for 24 hours.

  • A suspension of the yeast cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium.

4. Incubation:

  • The prepared inoculum is added to each well of the microtiter plate.

  • The plate is incubated at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

6. Calculation of the Fractional Inhibitory Concentration Index (FICI):

  • The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Mechanisms of Action and Signaling Pathways

This compound and micafungin disrupt the integrity of the fungal cell wall through two distinct and independent pathways. This dual attack on essential cell wall components explains their additive effect.

Micafungin: As an echinocandin, micafungin non-competitively inhibits the enzyme β-1,3-glucan synthase. This enzyme is crucial for the synthesis of β-1,3-glucan, a major structural polysaccharide of the fungal cell wall. Inhibition of this pathway leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.

This compound: This novel cyclopeptolide targets Vrg4, an essential GDP-mannose transporter in the Golgi apparatus[1][2][4]. Vrg4 is responsible for transporting GDP-mannose from the cytoplasm into the Golgi, where it serves as a substrate for mannosyltransferases. These enzymes are critical for the synthesis of mannans, which are complex carbohydrate polymers that form the outermost layer of the fungal cell wall and are important for cell wall structure and immune recognition[5][6][7][8][9]. By inhibiting Vrg4, this compound disrupts mannan biosynthesis, leading to a compromised cell wall.

The following diagram illustrates the independent targeting of these two critical cell wall biosynthetic pathways by micafungin and this compound.

Fungal_Cell_Wall_Inhibition Dual Inhibition of Fungal Cell Wall Synthesis cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_golgi Golgi Apparatus cluster_cytoplasm Cytoplasm Cell Wall Cell Wall Mannan Mannan Beta-Glucan Beta-Glucan Glucan_Synthase β-1,3-Glucan Synthase Glucan_Synthase->Beta-Glucan Synthesis Vrg4 Vrg4 (GDP-Mannose Transporter) Mannosyltransferases Mannosyltransferases Vrg4->Mannosyltransferases Provides Substrate (GDP-Mannose) Mannosyltransferases->Mannan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate GDP_Mannose_cyto GDP-Mannose GDP_Mannose_cyto->Vrg4 Transport Micafungin Micafungin Micafungin->Glucan_Synthase Inhibits Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibits

Caption: Dual inhibition of Candida cell wall synthesis by micafungin and this compound.

Conclusion and Future Directions

The combination of this compound and micafungin presents a logical approach to combatting Candida infections by targeting two distinct and essential components of the fungal cell wall. The observed additive interaction in C. glabrata is promising and warrants further investigation.

Key areas for future research include:

  • Comprehensive Synergy Studies: In vitro checkerboard assays should be conducted across a wide panel of clinical isolates from various Candida species, including C. albicans, C. krusei, C. tropicalis, and C. parapsilosis, to determine the spectrum of their interaction.

  • In Vivo Efficacy: Animal models of candidiasis are necessary to evaluate the in vivo efficacy of the combination therapy and to assess its pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Additive Interaction: While the independent mechanisms of action are understood, further studies could explore any potential downstream effects or cross-talk between the cell wall integrity pathways upon dual inhibition.

  • Resistance Development: Investigating the potential for and mechanisms of resistance development to the combination therapy is crucial for its long-term viability.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of combining this compound and micafungin for the treatment of invasive candidiasis.

References

A Comparative Efficacy Analysis of Sdz 90-215 and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Sdz 90-215 and fluconazole (B54011), focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This document is intended to be a resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Introduction

This compound is a cyclopeptide with antifungal properties that targets the fungal cell wall, a structure essential for the survival and pathogenicity of fungi. In contrast, fluconazole is a well-established triazole antifungal that disrupts the integrity of the fungal cell membrane. Understanding the distinct mechanisms and efficacy profiles of these two compounds is crucial for the strategic development of novel antifungal treatments and combination therapies.

Mechanism of Action

The antifungal activity of this compound and fluconazole stems from their interference with distinct, yet critical, cellular pathways in fungi.

This compound: Inhibition of Mannan (B1593421) Biosynthesis

This compound exerts its antifungal effect by inhibiting Vrg4, a GDP-mannose transporter located in the Golgi apparatus of fungal cells. This transporter is essential for the synthesis of mannan, a major component of the fungal cell wall. By blocking Vrg4, this compound disrupts the mannosylation of proteins and lipids, leading to a compromised cell wall structure and ultimately inhibiting fungal growth.

Fluconazole: Inhibition of Ergosterol (B1671047) Biosynthesis

Fluconazole, a member of the azole class of antifungals, targets the enzyme lanosterol (B1674476) 14-α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[1][2][3][4][5] This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity and integrity. By inhibiting lanosterol 14-α-demethylase, fluconazole prevents the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors.[1][4] This disruption of the cell membrane results in increased permeability and ultimately, the inhibition of fungal growth.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by this compound and fluconazole.

Sdz_90_215_Pathway cluster_golgi Golgi Apparatus cluster_er Endoplasmic Reticulum cluster_cellwall Cell Wall Vrg4 Vrg4 (GDP-Mannose Transporter) Mannosyltransferases Mannosyltransferases Vrg4->Mannosyltransferases Transports GDP-Mannose Mannan Mannan Mannosyltransferases->Mannan Mannan Synthesis GDP_Mannose_Synthase GDP-Mannose Synthesis GDP_Mannose GDP-Mannose GDP_Mannose_Synthase->GDP_Mannose Sdz_90_215 This compound Sdz_90_215->Inhibition GDP_Mannose->Vrg4 Inhibition->Vrg4

Mechanism of action of this compound.

Fluconazole_Pathway cluster_er Endoplasmic Reticulum cluster_membrane Cell Membrane HMG_CoA_Reductase HMG-CoA Reductase Squalene_Epoxidase Squalene Epoxidase HMG_CoA_Reductase->Squalene_Epoxidase Squalene Squalene Squalene_Epoxidase->Squalene Lanosterol_Synthase Lanosterol Synthase Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol Lanosterol_Demethylase Lanosterol 14-α- Demethylase (CYP51) Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Ergosterol Synthesis cluster_membrane cluster_membrane Ergosterol->cluster_membrane Fluconazole Fluconazole Fluconazole->Inhibition Acetyl_CoA Acetyl-CoA Acetyl_CoA->HMG_CoA_Reductase Squalene->Lanosterol_Synthase Lanosterol->Lanosterol_Demethylase Inhibition->Lanosterol_Demethylase

Mechanism of action of fluconazole.

Comparative In Vitro Efficacy

Direct comparative studies of this compound and fluconazole are not currently available in the public domain. The following tables summarize the available in vitro efficacy data for each compound against various fungal species. It is important to note that these data are from different studies and experimental conditions may vary.

Table 1: In Vitro Efficacy of this compound against Candida Species

Fungal SpeciesIC50 (µM)Reference
Candida albicans (CAI4)1.33[6]
Saccharomyces cerevisiae (BY4741)~9.31[6]
Candida glabrata (BG2)~9.31[6]

Table 2: In Vitro Efficacy of Fluconazole against Candida Species (MIC Ranges)

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans≤0.25 - >64[3]
Candida glabrata≤0.25 - >64[3]
Candida parapsilosis≤0.25 - 16[3]
Candida tropicalis≤0.25 - >64[3]
Candida krusei2 - >64[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable data. The following are outlines of key experimental protocols.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antifungal agent.

1. Preparation of Antifungal Agent:

  • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate using RPMI-1640 medium.

2. Inoculum Preparation:

  • The fungal isolate is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard.

  • The standardized suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Incubation and Reading:

  • 100 µL of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

1. Plate Setup:

  • In a 96-well microtiter plate, serial dilutions of Drug A (e.g., this compound) are made along the x-axis, and serial dilutions of Drug B (e.g., another antifungal) are made along the y-axis. This creates a matrix of drug combinations.

  • Wells containing each drug alone are also included to determine their individual MICs.

2. Inoculation and Incubation:

  • Each well is inoculated with a standardized fungal suspension as described in the broth microdilution protocol.

  • The plate is incubated at 35°C for 24-48 hours.

3. Data Analysis:

  • The MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

  • The interaction is interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A and Drug B start->prep_drugs setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calculate_fici Calculate FIC Index (FICI) read_mic->calculate_fici interpret Interpret Interaction (Synergy, Indifference, Antagonism) calculate_fici->interpret end End interpret->end

Experimental workflow for a checkerboard assay.

Conclusion

This compound and fluconazole represent two distinct classes of antifungal agents with different cellular targets. This compound's inhibition of mannan biosynthesis offers a novel mechanism of action that could be effective against fungi resistant to other drug classes. Fluconazole remains a cornerstone of antifungal therapy, with a well-characterized mechanism and extensive clinical data. The lack of direct comparative studies between this compound and fluconazole highlights an area for future research. Such studies would be invaluable for determining the relative potency and potential clinical utility of this compound. Furthermore, the distinct mechanisms of action suggest that combination therapy with a cell wall-active agent like this compound and a cell membrane-active agent like fluconazole could be a promising strategy to enhance antifungal efficacy and combat the rise of drug-resistant fungal infections. Further investigation into the synergistic potential of these two compounds is warranted.

References

Sdz 90-215: A Comprehensive Analysis of a Vrg4 Inhibitor in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, targeting essential cellular processes presents a promising strategy for the development of novel therapeutics. One such target is the Golgi-localized GDP-mannose transporter, Vrg4, a critical component of the protein and lipid glycosylation pathway in fungi. This guide provides a detailed comparison of the performance of Sdz 90-215, a known Vrg4 inhibitor, with the effects of genetic inhibition of Vrg4 and other classes of antifungal agents. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.

Introduction to Vrg4 and its Inhibition

Vrg4 is an essential protein in yeast, responsible for the transport of GDP-mannose from the cytoplasm into the lumen of the Golgi apparatus.[1] This nucleotide sugar is the donor for mannosylation, a crucial post-translational modification of proteins and lipids that is vital for cell wall integrity, protein folding, and overall cell viability.[1][2] Inhibition of Vrg4 disrupts these processes, leading to impaired fungal growth and survival, making it an attractive target for antifungal drugs.

This compound is a natural cyclic peptide that has been identified as a potent inhibitor of Vrg4.[3] While other specific small-molecule inhibitors of Vrg4 are not widely reported in publicly available literature, the effects of this compound can be benchmarked against the well-documented phenotypes of VRG4 gene deletion and the activity of other antifungal compounds with different mechanisms of action.

Performance Comparison: this compound vs. Genetic and Other Antifungal Inhibition

To provide a clear perspective on the efficacy of this compound, the following table summarizes its in vitro antifungal activity against various yeast species and compares its functional impact to that of VRG4 gene deletion and other common antifungal agents.

FeatureThis compoundVRG4 Gene DeletionOther Antifungals (Examples)
Target Vrg4 (GDP-mannose transporter)[3]Vrg4 (complete loss of function)E.g., Fluconazole (Ergosterol synthesis), Caspofungin (β-glucan synthesis)
Mechanism of Action Inhibition of GDP-mannose transport into the Golgi[1]Complete cessation of GDP-mannose transport into the GolgiInhibition of different essential pathways
IC50 (µM) S. cerevisiae: ~9.3 µMC. glabrata: ~9.3 µMC. albicans: 1.33 µM[3]N/AVaries by compound and species
Phenotypic Effects Impaired glycosylation, cell wall defects, growth inhibition.[1][2]Inviable in haploid yeast, indicating it is an essential gene.[4] Defects in protein secretion and Golgi structure.Varies by mechanism (e.g., altered membrane fluidity, cell wall fragility)
Antifungal Spectrum Active against various Candida species and Saccharomyces cerevisiae.[3]N/AVaries by compound
Combination Therapy Shows additive or synergistic effects with other antifungals like micafungin.[5][6]N/ACombination potential depends on the specific drugs.

Vrg4-Mediated Mannosylation Pathway and Point of Inhibition

The following diagram illustrates the central role of Vrg4 in the protein mannosylation pathway within the Golgi apparatus and highlights the point of inhibition by this compound.

Vrg4_Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Donor Substrate Protein Glycoprotein Mannosyltransferases->Protein Adds Mannose Mannose Mannose Vrg4->GDP-Mannose_golgi Sdz_90_215 This compound Sdz_90_215->Vrg4

Caption: Vrg4 facilitates GDP-mannose transport into the Golgi, where it is used for protein mannosylation.

Experimental Methodologies

For researchers interested in studying Vrg4 inhibition, a robust in vitro GDP-mannose transport assay is essential. The following protocol is a synthesized methodology based on established principles for reconstituting and measuring the activity of membrane transporters.

In Vitro Vrg4 GDP-Mannose Transport Assay

Objective: To measure the transport of radiolabeled GDP-mannose into proteoliposomes containing purified Vrg4 protein and to assess the inhibitory effect of compounds like this compound.

Materials:

  • Purified Vrg4 protein

  • E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG)

  • [³H]GDP-mannose (or other suitable radiolabel)

  • Non-labeled GDP-mannose and GMP

  • Liposome extrusion system (e.g., mini-extruder with polycarbonate membranes)

  • Sephadex G-50 resin for spin columns

  • Scintillation counter and scintillation fluid

  • Buffer A: 20 mM HEPES-KOH (pH 7.0), 100 mM KCl

  • Buffer B: Buffer A with 400 mM sucrose

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

Experimental Workflow:

Vrg4_Assay_Workflow cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis Purify_Vrg4 1. Purify Vrg4 Protein Prepare_Liposomes 2. Prepare Lipid Vesicles Purify_Vrg4->Prepare_Liposomes Reconstitute_Vrg4 3. Reconstitute Vrg4 into Liposomes (Proteoliposomes) Prepare_Liposomes->Reconstitute_Vrg4 Load_Liposomes 4. Load Proteoliposomes with GMP Reconstitute_Vrg4->Load_Liposomes Incubate 5. Incubate with [³H]GDP-Mannose +/- Inhibitor (this compound) Load_Liposomes->Incubate Stop_Reaction 6. Stop Transport Reaction (e.g., on ice) Incubate->Stop_Reaction Separate_Liposomes 7. Separate Proteoliposomes from External Substrate (Spin Column) Stop_Reaction->Separate_Liposomes Quantify_Uptake 8. Quantify Radiolabel Uptake (Scintillation Counting) Separate_Liposomes->Quantify_Uptake Calculate_Activity 9. Calculate Transport Activity and Inhibition Quantify_Uptake->Calculate_Activity

Caption: Workflow for the in vitro Vrg4 GDP-mannose transport assay.

Detailed Protocol:

  • Proteoliposome Reconstitution:

    • Solubilize purified Vrg4 protein in a detergent-containing buffer.

    • Mix the solubilized protein with prepared lipid vesicles at a specific protein-to-lipid ratio.

    • Remove the detergent slowly (e.g., by dialysis or with bio-beads) to allow the formation of proteoliposomes with Vrg4 integrated into the membrane.

  • GDP-Mannose Transport Assay:

    • Prepare proteoliposomes loaded with a high concentration of GMP to facilitate the antiport mechanism of Vrg4.

    • Initiate the transport reaction by adding a mixture of [³H]GDP-mannose and varying concentrations of the test inhibitor (this compound) to the exterior of the proteoliposomes.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by rapidly cooling the mixture on ice.

    • Remove the external, unincorporated [³H]GDP-mannose by passing the reaction mixture through a Sephadex G-50 spin column.

    • Measure the amount of [³H]GDP-mannose transported into the proteoliposomes using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of GDP-mannose transport in the absence and presence of the inhibitor.

    • Determine the IC50 value of the inhibitor by plotting the transport activity against the inhibitor concentration.

Conclusion

This compound stands out as a specific and potent inhibitor of the essential fungal protein Vrg4. While the current landscape of Vrg4 inhibitors is limited, the detailed analysis of this compound provides a valuable framework for understanding the therapeutic potential of targeting the Golgi mannosylation pathway. The comparison with genetic knockouts underscores the essentiality of Vrg4, and the potential for combination therapies with other antifungals opens new avenues for combating drug-resistant fungal infections. The provided experimental protocol offers a foundation for researchers to further investigate Vrg4 inhibition and discover novel antifungal agents.

References

Unveiling the Interactive Effects of Sdz 90-215: A Guide to Additive and Synergistic Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sdz 90-215, a natural antifungal cyclopeptide, has demonstrated significant potential in inhibiting fungal growth. Its efficacy can be further enhanced when used in combination with other compounds, leading to either additive or synergistic effects. This guide provides a comprehensive comparison of the known interactions of this compound, supported by experimental data, to inform future research and drug development strategies.

Quantitative Analysis of this compound Interactions

The interaction between this compound and other compounds is primarily evaluated using the checkerboard assay, which determines the Combination Index (CI). A CI value of approximately 1.0 indicates an additive effect, where the combined effect is the sum of the individual effects. A CI value significantly less than 1.0 suggests synergy, where the combined effect is greater than the sum of the individual effects.

CompoundOrganismEffectCombination Index (CI)
MicafunginCandida glabrataAdditive~ 1.0[1][2][3][4][5][6]
AuxinSaccharomyces cerevisiae (Vrg4-AID strain)Synergistic0.36[7]
AuxinSaccharomyces cerevisiae (Lcb2-AID strain)No Synergy1.01[7]

Mechanism of Action: Targeting the Fungal Glycosylation Pathway

This compound exerts its antifungal activity by targeting Vrg4, an essential GDP-mannose transporter located in the Golgi apparatus of fungi.[1][5][7][8] Vrg4 plays a critical role in the glycosylation pathway by transporting GDP-mannose from the cytoplasm into the Golgi lumen. This GDP-mannose is the essential substrate for mannosyltransferases, enzymes that are responsible for the mannosylation of proteins and lipids.[1][2][3][5] This process is vital for the synthesis of the fungal cell wall component, mannan (B1593421).

The inhibition of Vrg4 by this compound disrupts this crucial pathway, leading to impaired cell wall integrity and ultimately inhibiting fungal growth. This fungus-specific mechanism of action makes Vrg4 an attractive target for antifungal drug development.

Mechanism of this compound Action cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Vrg4->GDP-Mannose_golgi Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Substrate Mannosylated_Products Mannosylated Proteins & Lipids Mannosyltransferases->Mannosylated_Products Mannosylation Proteins_Lipids Proteins & Lipids Proteins_Lipids->Mannosyltransferases Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibits

This compound inhibits the Vrg4 transporter in the Golgi.

Experimental Protocols

The primary method for determining the additive or synergistic effects of Sdz 9-215 with other compounds is the checkerboard assay.

Checkerboard Assay for Antifungal Synergy

Objective: To determine the in vitro interaction between this compound and a second compound against a specific fungal strain.

Materials:

  • This compound stock solution

  • Second test compound stock solution (e.g., micafungin)

  • Fungal isolate (e.g., Candida glabrata CBS138)

  • Appropriate liquid growth medium (e.g., Synthetic Complete Dextrose - SCD)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader for measuring optical density (OD)

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial two-fold dilutions of this compound and the second compound in the growth medium in separate 96-well plates or tubes. The concentration range should span the known Minimum Inhibitory Concentration (MIC) of each compound.

  • Plate Setup:

    • In a new 96-well plate, add a fixed volume of the this compound dilutions along the x-axis (columns).

    • Add a fixed volume of the second compound's dilutions along the y-axis (rows). This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with each compound alone, as well as a drug-free growth control.

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum from a fresh culture, adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation:

    • Inoculate each well of the checkerboard plate with the fungal suspension.

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 30-37°C) for a specified period (e.g., 24-48 hours).

  • Data Collection:

    • After incubation, determine the MIC for each compound alone and for each combination by measuring the optical density at 600 nm (OD600) or by visual inspection of turbidity. The MIC is the lowest concentration that inhibits fungal growth.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Compound B = (MIC of Compound B in combination) / (MIC of Compound B alone)

    • Calculate the Combination Index (CI) for each combination:

      • CI = FIC of this compound + FIC of Compound B

    • Interpret the results:

      • Synergy: CI ≤ 0.5

      • Additive: 0.5 < CI ≤ 4.0

      • Antagonism: CI > 4.0

Checkerboard Assay Workflow start Start prep_dilutions Prepare Serial Dilutions of this compound & Compound B start->prep_dilutions setup_plate Set up 96-Well Plate (Checkerboard Format) prep_dilutions->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MICs (OD600) incubate->read_results calculate_fici Calculate FIC Index read_results->calculate_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) calculate_fici->interpret end End interpret->end

A simplified workflow for the checkerboard assay.

Logical Relationship of this compound's Effects

The interaction of this compound with other compounds is dependent on their respective mechanisms of action.

  • Additive Effect with Micafungin: Micafungin inhibits (1,3)-β-D-glucan synthase, an enzyme essential for the synthesis of β-glucan, another critical component of the fungal cell wall. The simultaneous disruption of both mannan (by this compound) and β-glucan (by micafungin) synthesis leads to an additive stress on the fungal cell wall, resulting in an additive antifungal effect.

  • Synergistic Effect with Auxin (in Vrg4-AID strains): In this specific experimental setup, the Vrg4 protein is tagged with an auxin-inducible degron (AID). The addition of auxin triggers the degradation of the Vrg4-AID fusion protein. This compound also inhibits Vrg4. The concurrent degradation and inhibition of the same essential protein target leads to a much more profound and rapid depletion of Vrg4 function than either agent alone, resulting in a synergistic effect.

Interaction Logic of this compound Sdz_90_215 This compound Vrg4 Vrg4 (Mannan Synthesis) Sdz_90_215->Vrg4 Inhibits Vrg4_AID Vrg4-AID Protein Sdz_90_215->Vrg4_AID Inhibits Additive_Effect Additive Effect Sdz_90_215->Additive_Effect Synergistic_Effect Synergistic Effect Sdz_90_215->Synergistic_Effect Micafungin Micafungin Glucan_Synthase β-Glucan Synthase Micafungin->Glucan_Synthase Inhibits Micafungin->Additive_Effect Auxin Auxin (in Vrg4-AID strain) Auxin->Vrg4_AID Degrades Auxin->Synergistic_Effect Cell_Wall Fungal Cell Wall Integrity Vrg4->Cell_Wall Glucan_Synthase->Cell_Wall Additive_Effect->Cell_Wall Combined Disruption Synergistic_Effect->Vrg4_AID Dual Action on Same Target

Logical flow of this compound's additive and synergistic interactions.

References

Genetic Validation of Sdz 90-215 Target: A Comparative Guide Using Knockout Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches to validate the target of the natural antifungal cyclopeptide, Sdz 90-215. We will delve into the experimental data and methodologies that have identified the essential GMP/GDP-mannose exchanger, Vrg4, in the Golgi complex as the primary target of this compound in Saccharomyces cerevisiae.

Executive Summary

Genetic validation, through the use of knockout and knockdown strains, has been instrumental in elucidating the mechanism of action of this compound. Studies have demonstrated that strains with compromised VRG4 function exhibit hypersensitivity to this compound, and that controlled degradation of the Vrg4 protein sensitizes cells to the compound. Furthermore, resistance to this compound has been mapped to mutations within the VRG4 gene, providing strong evidence for a direct interaction. This guide will compare these genetic validation techniques and provide the necessary experimental context.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from studies validating the target of this compound.

Table 1: In Vitro Antifungal Activity of this compound

OrganismStrainIC50 (µM)
Saccharomyces cerevisiaeBY4741~9.3
Candida glabrataBG2~9.3
Candida albicansCAI41.33[1]

Table 2: Genetic Interaction of this compound with VRG4

Experiment TypeStrainMetricValueInterpretation
Heterozygous Knockout Screenvrg4Δ/+ diploidHypersensitivitySignificantReduced VRG4 dosage increases sensitivity to this compound.[1]
Auxin-Inducible Degron (AID)VRG4-AIDSynergy (CI)0.36[1]Depletion of Vrg4 protein synergizes with this compound, indicating they act on the same target.[1]
Control AID StrainLCB2-AIDSynergy (CI)1.01[1]No synergy observed with a protein in a different pathway.

Experimental Protocols

Detailed methodologies for the key experiments that validated Vrg4 as the target of this compound are outlined below.

Heterozygous Knockout Hypersensitivity Screening

This protocol is adapted from chemical genomics screens used to identify drug targets.

Objective: To determine if a reduced dosage of a specific gene increases sensitivity to the compound of interest.

Methodology:

  • Strain Library: A library of heterozygous diploid knockout strains of S. cerevisiae, where one copy of each non-essential gene is deleted, is utilized.

  • Culturing: Strains are grown in a suitable liquid medium (e.g., YPD) in microtiter plates.

  • Compound Addition: this compound is added to the cultures at a sub-inhibitory concentration. A control plate with a vehicle (e.g., DMSO) is also prepared.

  • Incubation: Plates are incubated at 30°C and optical density (OD) is measured over time to monitor growth.

  • Data Analysis: The growth of each mutant strain in the presence of this compound is compared to its growth in the control condition. Strains exhibiting significantly reduced growth are identified as hypersensitive. The vrg4Δ/+ strain was identified as significantly hypersensitive to this compound in such a screen.[1]

Target Validation using the Auxin-Inducible Degron (AID) System

The AID system allows for the rapid and conditional degradation of a protein of interest, which is particularly useful for studying essential genes.[1][2]

Objective: To test for synergy between the compound and the depletion of its putative target protein.

Methodology:

  • Strain Construction: An AID tag is endogenously fused to the C-terminus of the target protein (Vrg4) in a strain that also expresses the plant-specific F-box protein, TIR1.

  • Checkerboard Assay:

    • The VRG4-AID strain and a control strain (e.g., LCB2-AID) are grown in a 96-well plate.

    • A two-dimensional titration (checkerboard) of this compound and auxin is prepared.

    • Cells are inoculated into the wells and incubated at 30°C.

  • Growth Measurement: Cell growth is quantified by measuring the optical density.

  • Synergy Calculation: The Fractional Inhibitory Concentration Index (CI) is calculated from the checkerboard data. A CI value < 1 indicates synergy. The strong synergistic effect (CI = 0.36) between this compound and auxin in the VRG4-AID strain supports Vrg4 as the target.[1]

Identification of Resistance Mutations

This is a classical genetic approach to confirm a drug-target interaction.

Objective: To demonstrate that mutations in the putative target gene can confer resistance to the compound.

Methodology:

  • Mutagenesis: A drug-sensitive yeast strain is mutagenized using a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS).

  • Selection: The mutagenized cells are plated on agar (B569324) medium containing a high concentration of this compound.

  • Isolation of Resistant Mutants: Colonies that grow on the selection plates are isolated and re-tested for resistance.

  • Whole-Genome Sequencing: The genomic DNA of the resistant mutants is sequenced.

  • Variant Analysis: The genome sequences of the resistant mutants are compared to the parental strain to identify mutations. Mutations conferring resistance to this compound were identified in the VRG4 gene.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Vrg4_Signaling_Pathway Vrg4-Mediated Mannosylation Pathway cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Vrg4->GDP-Mannose_golgi Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Substrate Mannan Mannan Synthesis (Cell Wall Component) Mannosyltransferases->Mannan Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

Caption: The role of Vrg4 in the Golgi mannosylation pathway and its inhibition by this compound.

Target_Validation_Workflow Genetic Validation Workflow for this compound Target cluster_knockout Knockout/Knockdown Approaches cluster_resistance Resistance Mapping cluster_validation Validation Outcome KO_screen Heterozygous Knockout Screen Hypersensitivity vrg4Δ/+ is hypersensitive KO_screen->Hypersensitivity AID_system Auxin-Inducible Degron (AID) System Synergy Synergy between auxin and this compound in VRG4-AID strain AID_system->Synergy Resistance_mut Resistance Mutant Screening Resistance Resistance mutations map to VRG4 gene Resistance_mut->Resistance Conclusion Vrg4 is the target of this compound Hypersensitivity->Conclusion Synergy->Conclusion Resistance->Conclusion

Caption: A logical workflow demonstrating the convergence of genetic evidence to validate Vrg4 as the target of this compound.

Conclusion

The genetic validation of Vrg4 as the target of this compound serves as a powerful case study for modern drug development. The convergence of evidence from heterozygous knockout screening, conditional knockdown using the auxin-inducible degron system, and classical resistance mutation mapping provides a robust and compelling argument for the compound's mechanism of action. These methodologies, particularly the use of conditional knockdown systems for essential genes, represent a significant advancement over traditional genetic approaches and are highly applicable to target validation for other novel compounds.

References

Comparative Analysis of Sdz 90-215 Activity in Different Yeast Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of Sdz 90-215, a natural cyclopeptide, across various yeast species. The information presented is based on published experimental data to facilitate an objective evaluation of its potential as a lead compound for antifungal drug development.

Executive Summary

This compound is a potent antifungal agent that targets the essential Golgi-resident protein Vrg4, a crucial component of the glycosylation pathway in yeast. By inhibiting Vrg4, this compound disrupts the biosynthesis of mannan, a key component of the fungal cell wall. This guide presents a comparative analysis of this compound's inhibitory activity in the model organism Saccharomyces cerevisiae and the pathogenic yeasts Candida albicans and Candida glabrata. Experimental data reveals differential sensitivity among these species, with C. albicans exhibiting the highest susceptibility.

Data Presentation

The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of yeast growth. The following table summarizes the IC50 values of this compound in different yeast species cultured in YPD medium at 30°C.

Yeast SpeciesStrainIC50 (µM)Relative Sensitivity to C. albicans
Saccharomyces cerevisiaeBY4741~9.31~7-fold less sensitive
Candida albicansCAI41.331x (Reference)
Candida glabrataBG2~9.31~7-fold less sensitive

Data sourced from Snyder et al., 2019.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by targeting Vrg4, an essential GDP-mannose transporter in the Golgi apparatus.[1][2] Vrg4 is responsible for translocating GDP-mannose from the cytoplasm into the Golgi lumen, where it serves as a substrate for mannosyltransferases involved in protein and lipid glycosylation, critical processes for cell wall integrity. Inhibition of Vrg4 by this compound leads to a depletion of Golgi GDP-mannose, thereby disrupting the glycosylation pathway and compromising cell wall structure, ultimately leading to cell death.

G cluster_cytoplasm Cytoplasm cluster_golgi Golgi Lumen GDP-Mannose_cyto GDP-Mannose Vrg4 Vrg4 Transporter GDP-Mannose_cyto->Vrg4 Transport GDP-Mannose_golgi GDP-Mannose Vrg4->GDP-Mannose_golgi Mannosyltransferases Mannosyltransferases GDP-Mannose_golgi->Mannosyltransferases Substrate Glycosylation Protein & Lipid Glycosylation Mannosyltransferases->Glycosylation CellWall Cell Wall Integrity Glycosylation->CellWall Sdz_90_215 This compound Sdz_90_215->Vrg4 Inhibition

This compound inhibits the Vrg4 transporter in the Golgi.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound activity.

Growth Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of yeast growth.

Materials:

  • Yeast strains (S. cerevisiae, C. albicans, C. glabrata)

  • YPD (Yeast Extract-Peptone-Dextrose) liquid medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer)

  • Incubator (30°C)

Procedure:

  • Yeast Culture Preparation: Inoculate a single colony of each yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Cell Density Adjustment: The next day, dilute the overnight cultures in fresh YPD medium to a starting optical density at 600 nm (OD600) of 0.05-0.1.

  • Serial Dilution of this compound: Prepare a series of dilutions of the this compound stock solution in YPD medium in a 96-well plate. Also include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Inoculation: Add the diluted yeast cultures to the wells containing the this compound dilutions and the control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the microplate at 30°C for 24-48 hours, or until the control culture reaches a suitable density.

  • Growth Measurement: Measure the OD600 of each well using a microplate reader.

  • Data Analysis: Plot the percentage of growth inhibition (relative to the vehicle control) against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.

G A Overnight Yeast Culture B Dilute to OD600 0.05-0.1 A->B D Add Diluted Yeast Culture to Wells B->D C Prepare this compound Serial Dilutions in 96-well plate C->D E Incubate at 30°C for 24-48h D->E F Measure OD600 E->F G Calculate % Inhibition and Determine IC50 F->G

Workflow for the Growth Inhibition Assay.
Chemical Genomics Screen (Haploinsufficiency Profiling)

This method identifies gene deletions that cause hypersensitivity to a compound, thereby suggesting the compound's target.

Materials:

  • Yeast heterozygous knockout mutant collection

  • YPD agar (B569324) plates

  • This compound

  • Replicating pinner

Procedure:

  • Library Preparation: Arrange the yeast heterozygous knockout mutant collection in a 96- or 384-well format.

  • Plate Preparation: Prepare YPD agar plates containing a sub-lethal concentration of this compound and control plates with no compound.

  • Replication: Using a replicating pinner, transfer the yeast strains from the library plates onto the this compound-containing plates and the control plates.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Analysis: Compare the growth of the mutant strains on the this compound plates to the control plates. Strains that show significantly reduced growth on the compound plates are considered hypersensitive. The corresponding deleted gene is a candidate for being in the same pathway as the drug target or being the target itself. In the case of this compound, the vrg4Δ/+ diploid strain of S. cerevisiae was identified as significantly hypersensitive.[1]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any work with Sdz 90-215, it is crucial to establish a clear disposal plan. Always operate under the assumption that the compound is hazardous unless detailed safety data sheets (SDS) state otherwise.

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. If contamination occurs, change them immediately.

  • Body Protection: A standard laboratory coat is essential to protect against spills.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Avoid cross-contamination by using dedicated and sterile equipment.

  • Always have the Safety Data Sheet (SDS) for this compound or a similar compound accessible for reference.[1]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (solid or liquid) and whether it is contaminated with biological materials. The primary directive is to treat all waste containing this compound as chemical waste and to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[2][3]

Waste Segregation and Collection:

Proper segregation of waste at the source is critical to ensure safe and compliant disposal.[4]

  • Solid Waste (Non-contaminated):

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible hazardous waste container.

    • Label the container as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[3]

  • Liquid Waste (Aqueous Solutions):

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour this compound solutions down the drain. [2][5]

  • Contaminated Labware (Sharps and Consumables):

    • Sharps: Needles, scalpels, and other sharp instruments contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

    • Consumables: Gloves, pipette tips, vials, and other contaminated disposable labware should be collected in a designated hazardous waste container.[4]

Decontamination and Disposal Summary

While specific chemical inactivation protocols for this compound are not documented, general procedures for peptide-based compounds can be followed as a precautionary measure before final disposal. However, final disposal must be handled by a certified hazardous waste contractor.

Waste StreamKey Disposal ParametersDecontamination/TreatmentFinal Disposal Method
Solid this compound Powder Collect in a sealed, compatible, and clearly labeled hazardous waste container.None in the lab.Collection by a certified hazardous waste disposal service for incineration.[6]
Liquid this compound Solutions Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.While chemical neutralization can be used for some peptides (e.g., with a 10% bleach solution), this is not recommended for this compound without specific data.[2]Collection by a certified hazardous waste disposal service.[4]
Contaminated Sharps Place in a puncture-resistant, labeled hazardous waste sharps container.None in the lab.Collection by a certified hazardous waste disposal service.
Contaminated Labware Collect in a lined, labeled hazardous waste container.Autoclaving can be considered if the waste is also biologically contaminated.[2]Collection by a certified hazardous waste disposal service.

Experimental Protocols

General Protocol for Preparing this compound Waste for Disposal:

  • Don Appropriate PPE: Before handling any waste, ensure you are wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Segregate Waste: At the point of generation, separate solid waste, liquid waste, and contaminated labware into their respective, clearly labeled hazardous waste containers.

  • Label Containers: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Note the accumulation start date.[3]

  • Secure Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS department.[3] This area should be secure and away from general laboratory traffic.

  • Schedule Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste Stream ppe->characterize solid Solid Waste (Unused Powder) characterize->solid Solid liquid Liquid Waste (Aqueous Solutions) characterize->liquid Liquid labware Contaminated Labware (Gloves, Vials, Pipettes) characterize->labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container liquid->collect_liquid collect_labware Collect in Labeled Hazardous Waste Container labware->collect_labware storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_labware->storage ehs Contact Institutional EHS for Pickup storage->ehs end End: Professional Disposal ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Sdz 90-215

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of essential safety and logistical information for the handling of Sdz 90-215. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. All personnel must review the complete SDS before handling this compound.

This compound is a cyclodepsipeptide, a type of fungal metabolite.[1] It is utilized in research contexts, particularly in studies involving fungal pathogens, where it has been observed to inhibit mannan (B1593421) synthesis.[2][3]

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound.[4]

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]Protects against splashes and airborne particles.
Skin Protection Fire/flame resistant and impervious clothing.[4]Prevents skin contact with the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]Avoids direct dermal exposure.
Respiratory Protection Required when dusts are generated.[5]Prevents inhalation of the compound.

Operational and Disposal Plans

Safe handling and disposal are critical to minimizing risk and environmental impact.

Handling and Storage:

  • Ventilation: Handle in a well-ventilated place.[4]

  • Contact Avoidance: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

  • Ignition Sources: Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep apart from foodstuff containers or incompatible materials.[4]

Disposal:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]
Eye Contact Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses.[5]
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.[5]

Experimental Workflow and Signaling Pathway

Experimental Workflow for Handling this compound:

The following diagram outlines a standard workflow for experiments involving this compound, emphasizing safety at each step.

G Experimental Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_weigh Weigh Compound in Ventilated Hood prep_ppe->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_treat Treat Cells/Samples prep_dissolve->exp_treat Proceed to Experiment exp_incubate Incubate as per Protocol exp_treat->exp_incubate exp_observe Observe and Record Data exp_incubate->exp_observe clean_decontaminate Decontaminate Work Surfaces exp_observe->clean_decontaminate Complete Experiment clean_dispose Dispose of Waste per Guidelines clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe G This compound Inhibition of Mannosyltransferase cluster_pathway Protein Glycosylation Pathway cluster_inhibition Inhibition mannose Mannose gdp_mannose GDP-Mannose mannose->gdp_mannose mannosyltransferase Mannosyltransferase gdp_mannose->mannosyltransferase glycoprotein Glycoprotein (Mannan) mannosyltransferase->glycoprotein protein Protein protein->mannosyltransferase sdz90215 This compound sdz90215->mannosyltransferase Inhibits

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。